Product packaging for 2-Methyl-1-tetralone(Cat. No.:CAS No. 1590-08-5)

2-Methyl-1-tetralone

Katalognummer: B119441
CAS-Nummer: 1590-08-5
Molekulargewicht: 160.21 g/mol
InChI-Schlüssel: GANIBVZSZGNMNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-methyl-1-tetralone is a member of the class of tetralins that is tetralin in which the hydrogens at positions 1 and 2 are replaced by oxo and methyl groups, respectively. It is a member of tetralins and an aromatic ketone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O B119441 2-Methyl-1-tetralone CAS No. 1590-08-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-methyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANIBVZSZGNMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00936032
Record name 2-Methyl-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1590-08-5
Record name 2-Methyl-1-tetralone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1590-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-2-methylnaphthalen-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001590085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-2-methylnaphthalen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.966
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Methyl-1-tetralone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1590-08-5 IUPAC Name: 2-methyl-3,4-dihydro-2H-naphthalen-1-one

This technical guide provides an in-depth overview of 2-Methyl-1-tetralone, a valuable biochemical reagent and building block in organic synthesis, particularly relevant for professionals in drug development and scientific research. This document outlines its chemical and physical properties, experimental protocols for its synthesis and biological evaluation, and its role in relevant signaling pathways.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.[1][2][3][4]

PropertyValueReference
Molecular Formula C₁₁H₁₂O
Molecular Weight 160.21 g/mol
Appearance Clear yellow to orange liquid
Boiling Point 127-131 °C at 12 mmHg
Melting Point 15 °C
Density 1.057 g/mL at 25 °C
Refractive Index (n20/D) 1.5535
Solubility Insoluble in water; Soluble in most organic solvents
Flash Point >110 °C (>230 °F)
InChI Key GANIBVZSZGNMNB-UHFFFAOYSA-N
¹H NMR Spectrum available
IR Spectrum Authentic
Mass Spectrum Available through NIST Mass Spectrometry Data Center

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound and its derivatives are provided below.

Synthesis Protocols

1. One-Step Vapor-Phase Synthesis from 1-Tetralone:

This method describes the methylation and dehydrogenation of 1-tetralone to produce 2-methyl-1-naphthol, with this compound as a key intermediate. The process can be carried out in a single reactor with a dual-catalyst system or in two sequential fixed-bed reactors, which circumvents the need for intermediate purification steps.

  • Catalysts: Modified iron oxide for methylation and palladium on activated carbon for dehydrogenation.

  • Reactants: 1-tetralone and methanol (serving as both a diluent and methylating agent).

  • Conditions: The reactions are conducted in the vapor phase at elevated temperatures (e.g., 300-500 °C) and atmospheric pressure.

  • Procedure:

    • 1-tetralone is vaporized and mixed with methanol vapor.

    • The vapor mixture is passed through a fixed-bed reactor containing the catalyst(s).

    • The product stream is cooled to condense the organic products.

    • The desired product, with this compound as an intermediate, is isolated and purified.

2. Enantioselective Hydrogenation:

Chiral this compound derivatives can be synthesized via asymmetric hydrogenation using specific catalysts.

  • Catalyst: A complex of BINAP/1,4-diamine-ruthenium(II) is effective for the enantioselective hydrogenation of 1-tetralone derivatives.

  • General Procedure:

    • The this compound substrate is dissolved in an appropriate solvent (e.g., cyclohexane/THF mixture).

    • The ruthenium catalyst is prepared in situ or pre-formed and added to the reaction mixture.

    • The reaction is carried out under a hydrogen atmosphere (e.g., 50 bar) at a controlled temperature (e.g., 0 °C) for a specified duration (e.g., 24 hours).

    • Upon completion, the solvent is removed, and the product is purified by column chromatography to yield the enantiomerically enriched alcohol.

Biological Assays

Derivatives of the tetralone scaffold have been shown to inhibit the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine. This inhibition can attenuate macrophage activation.

1. MIF Tautomerase Inhibition Assay:

This assay measures the ability of a compound to inhibit the enzymatic activity of MIF.

  • Principle: The assay monitors the MIF-catalyzed tautomerization of a substrate, such as L-dopachrome methyl ester or 4-hydroxyphenylpyruvate.

  • Reagents: Recombinant human or mouse MIF, substrate (e.g., L-dopachrome methyl ester), and the test compound (e.g., a tetralone derivative).

  • Procedure (using L-dopachrome methyl ester):

    • Recombinant MIF is incubated with the test compound for a short period (e.g., 5-15 minutes) at room temperature.

    • The enzymatic reaction is initiated by adding the L-dopachrome methyl ester substrate.

    • The rate of tautomerization is monitored by the decrease in absorbance at 475 nm over time using a spectrophotometer.

    • The inhibitory activity is calculated by comparing the reaction rate in the presence and absence of the inhibitor.

2. Macrophage Activation and Function Assays:

These assays assess the effect of tetralone derivatives on macrophage functions such as the production of reactive oxygen species (ROS), nitrite, and pro-inflammatory cytokines.

  • Cell Line: RAW264.7 murine macrophage-like cells or bone marrow-derived macrophages (BMDMs).

  • Stimulus: Lipopolysaccharide (LPS) is used to induce an inflammatory response in macrophages.

  • ROS Production:

    • Macrophages are pre-treated with the tetralone derivative for 30 minutes.

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

    • ROS production is measured using a fluorescent probe such as dihydrorhodamine 123.

  • Nitrite Production (as an indicator of nitric oxide):

    • Cell culture supernatants from LPS-stimulated macrophages (treated or untreated with the test compound) are collected.

    • Nitrite concentration is determined using the Griess reagent.

  • Cytokine Expression (e.g., TNF-α, IL-6):

    • RNA is extracted from treated and untreated macrophages.

    • Cytokine mRNA levels are quantified using real-time quantitative PCR (RT-qPCR).

    • Alternatively, secreted cytokine proteins in the cell culture supernatant can be measured by ELISA or cytokine bead arrays.

3. NF-κB Activation Assay:

This assay determines if the anti-inflammatory effects of tetralone derivatives are mediated through the inhibition of the NF-κB signaling pathway.

  • Principle: NF-κB activation involves its translocation from the cytoplasm to the nucleus. This can be measured by quantifying the amount of the p65 subunit of NF-κB in nuclear extracts.

  • Procedure (Western Blot-based):

    • Macrophages are treated with the test compound and then stimulated with LPS.

    • Cytoplasmic and nuclear protein fractions are isolated from the cells.

    • The amount of the p65 subunit in each fraction is determined by Western blotting using a specific anti-p65 antibody.

    • A decrease in nuclear p65 in treated cells compared to untreated, LPS-stimulated cells indicates inhibition of NF-κB activation.

Signaling Pathways and Logical Relationships

The anti-inflammatory effects of certain tetralone derivatives can be attributed to their inhibition of MIF tautomerase activity, which subsequently modulates downstream inflammatory signaling pathways in macrophages.

MIF_Inhibition_Pathway Tetralone Tetralone Derivative MIF MIF Tautomerase Tetralone->MIF Inhibits NFkB_pathway NF-κB Signaling Cascade MIF->NFkB_pathway Promotes LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->NFkB_pathway Activates NFkB_translocation NF-κB Nuclear Translocation NFkB_pathway->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression Induces Cytokines TNF-α, IL-6 Gene_expression->Cytokines ROS_NO ROS, NO Gene_expression->ROS_NO Inflammation Inflammatory Response Cytokines->Inflammation ROS_NO->Inflammation

Caption: Inhibition of MIF by tetralone derivatives can attenuate LPS-induced inflammatory responses.

The following diagram illustrates a typical experimental workflow for evaluating the anti-inflammatory properties of a this compound derivative.

Experimental_Workflow start Start: Synthesize/Obtain Tetralone Derivative mif_assay MIF Tautomerase Inhibition Assay start->mif_assay macrophage_culture Culture Macrophages (e.g., RAW264.7) start->macrophage_culture end End: Evaluate Anti-inflammatory Activity mif_assay->end treatment Pre-treat with Tetralone Derivative macrophage_culture->treatment lps_stimulation Stimulate with LPS treatment->lps_stimulation ros_no_assay Measure ROS and Nitrite Production lps_stimulation->ros_no_assay nfkb_assay NF-κB Activation Assay (Western Blot) lps_stimulation->nfkb_assay cytokine_assay Cytokine Expression (RT-qPCR/ELISA) lps_stimulation->cytokine_assay ros_no_assay->end nfkb_assay->end cytokine_assay->end

Caption: Workflow for assessing the anti-inflammatory effects of a tetralone derivative.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-tetralone from 1-tetralone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-Methyl-1-tetralone, a valuable intermediate in the development of various pharmaceutical agents and other fine chemicals. The primary and most effective method for this transformation involves the selective methylation of the α-carbon of 1-tetralone via an enolate intermediate. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this synthesis.

Core Chemical Transformation: α-Methylation of 1-Tetralone

The synthesis of this compound from 1-tetralone hinges on the reactivity of the α-methylene group adjacent to the ketone's carbonyl group.[1] The protons on this carbon are acidic due to the electron-withdrawing effect of the carbonyl and the ability of the resulting conjugate base (the enolate) to be stabilized by resonance. The reaction proceeds in two main stages:

  • Enolate Formation: A suitable base is used to deprotonate the α-carbon of 1-tetralone, forming a nucleophilic enolate anion. The choice of base can influence the reaction's efficiency and selectivity.

  • Methylation: The enolate anion then acts as a nucleophile, attacking a methylating agent, typically methyl iodide, in a classic SN2 reaction to form the C-methylated product, this compound.

Experimental Protocols

Two primary laboratory-scale methods for the synthesis of this compound are presented below. The first employs a moderately strong base, potassium carbonate, in a suitable solvent, while the second utilizes a stronger base, sodium hydride, for enolate formation.

Method 1: Methylation using Potassium Carbonate and Methyl Iodide

This method is a common and relatively mild procedure for the α-methylation of ketones.

Procedure:

  • To a solution of 1-tetralone in dry acetone (or dimethylformamide, DMF), add an excess of finely ground, anhydrous potassium carbonate.[2][3]

  • Stir the suspension vigorously at room temperature for 15-20 minutes to ensure a fine dispersion of the base.

  • Add an excess of methyl iodide to the mixture dropwise.[2]

  • Heat the reaction mixture to reflux and maintain for 18-24 hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS).

  • After the reaction is complete, cool the mixture to room temperature and remove the inorganic solids by filtration.

  • Wash the filter cake with a small amount of the solvent (acetone or DMF).

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • If DMF was used as the solvent, dilute the residue with a large volume of water and extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether (3x).

  • Wash the combined organic extracts thoroughly with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Method 2: Methylation via Sodium Hydride-Mediated Enolate Formation

This method employs a stronger base, sodium hydride, which can lead to faster and more complete enolate formation.

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 60% sodium hydride in mineral oil in anhydrous dimethyl carbonate.

  • Wash the sodium hydride suspension with anhydrous hexanes to remove the mineral oil.

  • Add anhydrous dimethyl carbonate and cool the mixture to 5°C in an ice bath.

  • Slowly add a solution of 1-tetralone in the reaction solvent to the stirred suspension over 20 minutes.

  • Stir the resulting mixture for 1 hour at 5°C, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Add methyl iodide to the reaction mixture and continue stirring at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the dropwise addition of water.

  • Pour the mixture into a separatory funnel containing ice and slowly add 1.0 M HCl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterMethod 1 (K₂CO₃/MeI)Method 2 (NaH/MeI)Vapor-Phase Catalytic Methylation
Base Potassium CarbonateSodium Hydride-
Methylating Agent Methyl IodideMethyl IodideMethanol
Solvent Acetone or DMFDimethyl Carbonate-
Temperature Reflux5°C to Room Temperature270-290°C
Reaction Time 18-24 hours~14 hoursNot Specified
Conversion/Yield Yields can vary, typically moderate to good.Yields can vary, typically good to high.90-97% conversion and selectivity
Purification Vacuum Distillation or Column ChromatographyVacuum Distillation-

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound

The following diagram illustrates the general experimental workflow for the synthesis of this compound from 1-tetralone via enolate formation and subsequent methylation.

experimental_workflow Experimental Workflow: Synthesis of this compound cluster_reaction Reaction Setup cluster_methylation Methylation cluster_workup Workup cluster_purification Purification start 1-Tetralone reaction_mixture Reaction Mixture start->reaction_mixture base Base (e.g., K₂CO₃ or NaH) base->reaction_mixture solvent Anhydrous Solvent (e.g., Acetone, DMF) solvent->reaction_mixture methylated_product Crude this compound reaction_mixture->methylated_product Addition of CH₃I methyl_iodide Methyl Iodide (CH₃I) methyl_iodide->methylated_product quenching Quenching (e.g., Water, Acid) methylated_product->quenching Reaction Completion extraction Solvent Extraction quenching->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Vacuum Distillation or Column Chromatography concentration->purification final_product Pure this compound purification->final_product

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism

The following diagram illustrates the reaction mechanism for the base-mediated α-methylation of 1-tetralone.

reaction_mechanism Reaction Mechanism: α-Methylation of 1-Tetralone cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack (SN2) 1_tetralone 1-Tetralone enolate Enolate Anion (Resonance Stabilized) 1_tetralone->enolate Deprotonation conjugate_acid HB 2_methyl_1_tetralone This compound enolate->2_methyl_1_tetralone Nucleophilic Attack base Base (B⁻) base->enolate methyl_iodide Methyl Iodide (CH₃I) methyl_iodide->2_methyl_1_tetralone iodide_ion Iodide Ion (I⁻)

References

A Technical Guide to the Spectroscopic Analysis of 2-Methyl-1-tetralone

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Methyl-1-tetralone. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectroscopic information and the experimental protocols necessary for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.03d1HAr-H
7.45t1HAr-H
7.28t1HAr-H
7.20d1HAr-H
3.00m2H-CH₂- (ring)
2.60m1H-CH- (ring)
2.20m2H-CH₂- (ring)
1.25d3H-CH₃

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
200.5C=O
144.5Ar-C
133.0Ar-CH
132.5Ar-C
128.8Ar-CH
126.8Ar-CH
126.5Ar-CH
45.5-CH-
31.0-CH₂-
28.5-CH₂-
15.0-CH₃

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3060WeakAromatic C-H stretch
2960, 2930, 2870MediumAliphatic C-H stretch
1685StrongC=O stretch (conjugated ketone)
1600, 1450MediumAromatic C=C stretch
1300MediumC-C stretch
750StrongAromatic C-H bend (ortho-disubstituted)

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
160100[M]⁺ (Molecular Ion)
14540[M-CH₃]⁺
13280[M-C₂H₄]⁺
11760[M-C₂H₄-CH₃]⁺
10450[M-C₃H₄O]⁺
9130[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds such as this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.

Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-25 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[1][3]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication can aid in dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm. It is crucial to avoid any solid particles in the sample, as they can negatively affect the magnetic field homogeneity and the quality of the spectrum. Filtration through a small plug of glass wool in the pipette is recommended.

  • Internal Standard: An internal standard, such as tetramethylsilane (TMS), is often added to the solvent to provide a reference signal for the chemical shifts.

Data Acquisition:

  • Instrument Insertion: Carefully place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field. The magnetic field is then shimmed to maximize its homogeneity, which results in sharper spectral lines.

  • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to optimize signal detection.

  • Acquisition: Set the appropriate experimental parameters, such as the number of scans, spectral width, and relaxation delay, and initiate data acquisition.

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal is clean. A background spectrum of the empty crystal is typically run first.

  • Sample Application: For a liquid sample like this compound, a single drop is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is lowered to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Scanning: The sample is scanned with infrared radiation over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum. The background spectrum is automatically subtracted from the sample spectrum.

2.3. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Sample Preparation (for Electrospray Ionization - ESI):

  • Solution Preparation: Dissolve a small amount of the sample in a suitable volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Dilution: Further dilute this stock solution with the same solvent to a final concentration in the low µg/mL to ng/mL range.

  • Filtration: If any solid particles are present, the solution should be filtered to prevent clogging of the instrument's tubing.

Data Acquisition:

  • Sample Introduction: The prepared solution is introduced into the mass spectrometer's ion source, often via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: In the ion source, the sample molecules are converted into gas-phase ions. ESI is a common "soft" ionization technique that generates charged molecules with minimal fragmentation.

  • Mass Analysis: The generated ions are accelerated and separated in a mass analyzer based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interp Interpretation & Structure Elucidation Sample Chemical Compound (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration Transfer Transfer to Sample Holder Filtration->Transfer NMR NMR Spectrometer Transfer->NMR IR IR Spectrometer Transfer->IR MS Mass Spectrometer Transfer->MS NMR_Data NMR Spectrum (¹H, ¹³C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Spectral Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Structure Confirmation/ Elucidation Interpretation->Structure

Caption: Workflow of Spectroscopic Analysis.

References

2-Methyl-1-tetralone: A Versatile Biochemical Reagent for Life Science Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-tetralone, a derivative of the bicyclic aromatic ketone 1-tetralone, has emerged as a significant biochemical reagent in life science research. Its rigid, conformationally restricted scaffold makes it an attractive starting point for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the applications of this compound and its derivatives, with a particular focus on their roles as enzyme inhibitors in key signaling pathways relevant to inflammatory diseases and metabolic disorders. This document will detail the biochemical properties, experimental protocols, and inhibitory activities of tetralone-based compounds, providing researchers with the foundational knowledge to leverage these reagents in their own investigations.

Core Applications in Drug Discovery and Chemical Biology

The tetralone scaffold, and specifically this compound as a synthetic precursor, has been instrumental in the development of potent and selective inhibitors for two key enzymes: Macrophage Migration Inhibitory Factor (MIF) and Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1).

Inhibition of Macrophage Migration Inhibitory Factor (MIF)

Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various inflammatory and autoimmune diseases. MIF possesses a unique tautomerase enzymatic activity, which is implicated in its pro-inflammatory functions. The inhibition of this enzymatic activity is a key therapeutic strategy. Derivatives of this compound, particularly E-2-arylmethylene-1-tetralones, have been identified as effective inhibitors of MIF tautomerase activity.

The following table summarizes the inhibitory potency (IC50 values) of various E-2-arylmethylene-1-tetralone derivatives against the ketonase activity of MIF.

Compound IDB-ring SubstituentC-ring SubstituentKetonase IC50 (µM)
1 PhenylIndanone1.0 ± 0.2
4 4-MethylphenylTetralone4.0 ± 0.8
9 2-FurylTetralone12.5 ± 2.5
22 N-Methyl-2-pyrrolylTetralone23.8 ± 3.8
23 3-IndolylTetralone58.8 ± 10.6
24 2-PyridylTetralone5.63 ± 0.94
25 3-PyridylTetralone20.3 ± 5.5
26 4-PyridylTetralone21.0 ± 6.9

MIF exerts its biological functions by binding to its cell surface receptor CD74, which then forms a complex with co-receptors such as CD44, CXCR2, and CXCR4. This binding initiates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways ultimately lead to the production of pro-inflammatory cytokines and cell proliferation. Inhibition of MIF's tautomerase activity by tetralone derivatives can disrupt these signaling events.

MIF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MIF MIF CD74 CD74 MIF->CD74 Binds Tetralone Tetralone Inhibitor Tetralone->MIF Inhibits CXCR CXCR2/4 CD74->CXCR MAPK_ERK MAPK/ERK Pathway CD74->MAPK_ERK PI3K_AKT PI3K/Akt Pathway CD74->PI3K_AKT Inflammation Pro-inflammatory Cytokine Production MAPK_ERK->Inflammation Proliferation Cell Proliferation PI3K_AKT->Proliferation

MIF Signaling Pathway and Inhibition by Tetralones.

Inhibition of Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1)

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis. Its inhibition is a promising therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes. A novel series of tetralone-based compounds has been identified as potent and selective inhibitors of DGAT1.

The following table summarizes the in vitro potency (IC50 values) of representative tetralone derivatives against human DGAT1 (hDGAT1).

Compound IDR1 SubstituentR2 SubstituenthDGAT1 IC50 (µM)[1]
12o HMethyl0.048
12p HEthyl0.026
26a -CH2CO2HEthyl0.004
26d -CH2CO2HTrifluoroethyl0.003

DGAT1 is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to produce triacylglycerol (TG). The synthesized TGs can be stored in lipid droplets or, in the case of intestinal enterocytes, packaged into chylomicrons for secretion. By inhibiting DGAT1, tetralone derivatives block this final step, thereby reducing TG synthesis and subsequent lipid accumulation.

DGAT1_Signaling_Pathway cluster_er Endoplasmic Reticulum cluster_downstream Downstream Fates DAG Diacylglycerol (DAG) DGAT1 DGAT1 DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triacylglycerol (TG) DGAT1->TG Tetralone Tetralone Inhibitor Tetralone->DGAT1 Inhibits LipidDroplet Lipid Droplet Storage TG->LipidDroplet Chylomicron Chylomicron Assembly TG->Chylomicron

DGAT1-mediated Triglyceride Synthesis and Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols for the synthesis of tetralone inhibitors and the assessment of their enzymatic inhibitory activity.

Synthesis of E-2-arylmethylene-1-tetralones (MIF Inhibitors)

A common method for the synthesis of E-2-arylmethylene-1-tetralones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde (lacking an α-hydrogen) with a ketone (containing an α-hydrogen), such as this compound.

Materials:

  • This compound

  • Appropriate aromatic aldehyde (e.g., benzaldehyde, pyridyl-aldehyde)

  • Ethanol

  • Sodium hydroxide or potassium hydroxide (catalyst)

Procedure:

  • Dissolve this compound and the aromatic aldehyde in ethanol.

  • Add a catalytic amount of a strong base (e.g., NaOH or KOH).

  • Stir the reaction mixture at room temperature for a specified period (typically several hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired E-2-arylmethylene-1-tetralone.

MIF Tautomerase Activity Assay (Ketonase Activity)

The inhibitory effect of tetralone derivatives on the ketonase activity of MIF can be determined spectrophotometrically by monitoring the tautomeric conversion of phenylpyruvate.

Materials:

  • Recombinant human MIF

  • Phenylpyruvic acid

  • Sodium phosphate buffer

  • Test compounds (tetralone derivatives) dissolved in DMSO

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of phenylpyruvic acid in the assay buffer.

  • In a 96-well plate, add the assay buffer, recombinant MIF, and the test compound at various concentrations.

  • Incubate the mixture for a predetermined time at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the phenylpyruvic acid solution to each well.

  • Immediately measure the decrease in absorbance at a specific wavelength (e.g., 300 nm) over time, which corresponds to the conversion of the enol form to the keto form of phenylpyruvate.

  • Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DGAT1 Inhibition Assay (Fluorescence-based)

A common method to assess DGAT1 inhibition is a fluorescence-based assay that measures the release of Coenzyme A (CoA) during the acylation reaction.

Materials:

  • Microsomes from cells overexpressing human DGAT1

  • 1,2-Dioleoyl-sn-glycerol (DOG)

  • Oleoyl-CoA

  • 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

  • Assay buffer (e.g., Tris-HCl with Triton X-100)

  • Test compounds (tetralone derivatives) dissolved in DMSO

  • Fluorometer

Procedure:

  • In a 384-well plate, add the assay buffer, DGAT1-containing microsomes, and the test compound at various concentrations.

  • Add the substrate 1,2-Dioleoyl-sn-glycerol (DOG).

  • Pre-incubate the mixture for a specified time at room temperature.

  • Initiate the reaction by adding Oleoyl-CoA.

  • After a defined incubation period, add the fluorescent probe CPM, which reacts with the free thiol group of the released CoA to produce a fluorescent product.

  • Measure the fluorescence intensity (e.g., excitation at 355 nm and emission at 460 nm).

  • Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 values.

DGAT1_Inhibitor_Screening_Workflow Start Start: Synthesize Tetralone Derivative Library Assay_Prep Prepare 384-well plate with DGAT1 microsomes and test compounds Start->Assay_Prep Substrate_Add Add 1,2-Dioleoyl-sn-glycerol (DOG) Assay_Prep->Substrate_Add Reaction_Start Initiate reaction with Oleoyl-CoA Substrate_Add->Reaction_Start Fluorescence_Probe Add CPM fluorescent probe Reaction_Start->Fluorescence_Probe Measurement Measure fluorescence intensity Fluorescence_Probe->Measurement Data_Analysis Calculate % inhibition and IC50 values Measurement->Data_Analysis End End: Identify potent DGAT1 inhibitors Data_Analysis->End

Workflow for High-Throughput Screening of DGAT1 Inhibitors.

Conclusion

This compound serves as a valuable and versatile biochemical reagent in life science research, primarily as a foundational scaffold for the development of potent enzyme inhibitors. The derivatives of this compound have demonstrated significant inhibitory activity against MIF tautomerase and DGAT1, highlighting their potential as therapeutic leads for inflammatory and metabolic diseases, respectively. The structured data, detailed experimental protocols, and pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to explore the biochemical applications of this compound and its derivatives in their own research and drug discovery endeavors. The continued exploration of this chemical scaffold is likely to yield further insights into disease mechanisms and new therapeutic opportunities.

References

Physical properties of 2-Methyl-1-tetralone: boiling point, density, solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-Methyl-1-tetralone, a crucial intermediate in various chemical syntheses. The data presented herein is curated for accuracy and is supplemented by detailed experimental protocols for its determination, ensuring reproducibility and reliability for research and development applications.

Core Physical Properties

This compound is a cyclic ketone that presents as a clear yellow to orange liquid at room temperature.[1][2][3] Its physical characteristics are fundamental for its handling, application in synthetic routes, and for the purification of resulting products.

Data Summary

The following table summarizes the essential physical properties of this compound based on available literature data.

Physical PropertyValueConditions
Boiling Point 127-131 °C[1][4]at 12 mmHg
129 °Cat 12 mmHg
135-137 °Cat 16 Torr
Density 1.057 g/mLat 25 °C
1.058 g/mLNot specified
1.0600 g/mLNot specified
Solubility Insolublein water
Solublein most organic solvents
Refractive Index n20/D 1.5535at 20 °C
1.552Not specified
Molecular Weight 160.21 g/mol
160.216 g/mol
160.22 g/mol
Melting Point 15 °C
Flash Point >110 °C (>230 °F)
Appearance Clear yellow to orange liquid

Experimental Protocols

The following sections detail the standard methodologies for determining the physical properties of a liquid organic compound such as this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or oil bath)

  • Mineral oil

Procedure:

  • A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube containing mineral oil, ensuring the heat is distributed evenly.

  • The Thiele tube is gently heated, and as the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heat source is removed.

  • The apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer or a specific gravity bottle.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

  • The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

  • The water level is adjusted to the mark on the pycnometer, it is dried on the outside, and weighed again to determine the mass of the water.

  • The pycnometer is emptied, dried, and then filled with this compound.

  • The same procedure of thermal equilibration and weighing is followed to determine the mass of the this compound.

  • The density is calculated using the formula: Density = (mass of the liquid) / (volume of the liquid) where the volume of the liquid is determined from the mass of the water and its known density at that temperature.

Determination of Solubility

A qualitative and semi-quantitative determination of solubility can be performed through direct observation.

Apparatus:

  • Test tubes

  • Vortex mixer or stirring rod

  • Graduated pipettes

Procedure:

  • A known volume (e.g., 1 mL) of the solvent (e.g., water or an organic solvent) is placed in a test tube.

  • A small, measured amount (e.g., 0.1 mL) of this compound is added to the solvent.

  • The mixture is agitated vigorously using a vortex mixer or by stirring for a set period.

  • The mixture is allowed to stand and is observed for any signs of insolubility, such as the formation of a separate layer, cloudiness, or droplets.

  • If the solute dissolves completely, further aliquots are added until saturation is reached or the substance is deemed miscible.

  • The solubility can be reported qualitatively (e.g., insoluble, soluble, partially soluble) or semi-quantitatively (e.g., > 10 mg/mL). For this compound, it is observed to be insoluble in water.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the physical properties of this compound.

G cluster_0 Sample Preparation & Initial Observation cluster_1 Property Determination cluster_2 Data Analysis & Reporting A Obtain this compound Sample B Observe Physical State and Color A->B C Determine Boiling Point (Thiele Tube Method) B->C D Determine Density (Pycnometer Method) B->D E Determine Solubility (Direct Observation in Water & Organic Solvents) B->E F Record Boiling Point Range C->F G Calculate Density (g/mL) D->G H Qualify Solubility E->H I Compile Data into Technical Guide F->I G->I H->I

Caption: Experimental workflow for physical property determination.

References

2-Methyl-1-tetralone: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Methyl-1-tetralone, a derivative of the bicyclic aromatic ketone 1-tetralone, has emerged as a pivotal intermediate in the field of organic synthesis. Its unique structural features and reactivity have made it a valuable building block for the construction of complex molecular architectures, particularly in the synthesis of bioactive natural products and pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical Properties

This compound is a clear yellow to orange liquid with the molecular formula C₁₁H₁₂O and a molecular weight of 160.21 g/mol .[1][2] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name2-methyl-3,4-dihydronaphthalen-1(2H)-one[1]
CAS Number1590-08-5[2]
Molecular FormulaC₁₁H₁₂O[1]
Molecular Weight160.21 g/mol
Boiling Point127-131 °C at 12 mmHg
Density1.057 g/mL at 25 °C
Refractive Indexn20/D 1.5535

Synthesis of this compound

The primary route for the synthesis of this compound involves the methylation of its parent compound, 1-tetralone. While various methods have been reported, a common approach involves the formation of an enolate followed by reaction with a methylating agent.

Experimental Protocol: Methylation of 1-Tetralone

This protocol is a generalized procedure based on common organic synthesis techniques.

Materials:

  • 1-Tetralone

  • Sodium hydride (NaH) or other suitable base (e.g., LDA, KHMDS)

  • Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane or ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1-tetralone (1.0 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel.

  • Allow the reaction mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate.

  • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Expected Yield: Yields can vary depending on the specific conditions and scale but are typically in the range of 70-90%.

Key Reactions and Applications in Organic Synthesis

This compound serves as a versatile precursor for a variety of important chemical transformations, leading to the synthesis of valuable compounds.

Synthesis of 2-Methyl-1-naphthol

A significant application of this compound is its conversion to 2-methyl-1-naphthol, a key intermediate in the production of Vitamin K3 (Menadione). This transformation is typically achieved through dehydrogenation. A one-step vapor-phase process from 1-tetralone has also been developed, which proceeds via the this compound intermediate with high conversion and selectivity (90-97%).

Reaction Scheme:

G 1-Tetralone 1-Tetralone This compound This compound 1-Tetralone->this compound Methylation 2-Methyl-1-naphthol 2-Methyl-1-naphthol This compound->2-Methyl-1-naphthol Dehydrogenation (e.g., Pd/C, heat) Vitamin K3 (Menadione) Vitamin K3 (Menadione) 2-Methyl-1-naphthol->Vitamin K3 (Menadione) Oxidation

Caption: Synthesis of Vitamin K3 from 1-Tetralone.

Experimental Protocol: Dehydrogenation to 2-Methyl-1-naphthol

This protocol is based on a patented procedure.

Materials:

  • This compound

  • Palladium on carbon (5% Pd/C)

  • Toluene

  • Hydrogen gas source

Procedure:

  • In a suitable reaction vessel, charge toluene, 5% Pd/C catalyst, and this compound.

  • Pass hydrogen gas through the mixture at room temperature with stirring.

  • Monitor the reaction progress by GLC or TLC.

  • Upon completion (disappearance of the starting material), terminate the reaction.

  • Filter the reaction mixture to remove the catalyst.

  • Analyze the filtrate by GLC to determine the conversion and selectivity.

Quantitative Data from Literature: A specific experiment reported a 100% conversion of 2-methylene-1-tetralone (an isomer and precursor) with a selectivity of 29.5% to 2-methyl-1-naphthol and 80.5% to this compound after 3 hours and 45 minutes. Another experiment involving the dropwise addition of 2-methylene-1-tetralone to a heated toluene solution with 5% Pd/C resulted in a 98.5% conversion and 100% selectivity to 2-methyl-1-naphthol.

Enantioselective Hydrogenation

The ketone functionality in this compound can be stereoselectively reduced to the corresponding alcohol, 2-methyl-1-tetralol. This transformation is of significant interest as it introduces a chiral center, which is often a crucial feature in pharmacologically active molecules. Ruthenium-based catalysts, particularly those employing chiral ligands like BINAP, have been shown to be highly effective for this purpose.

Reaction Scheme:

G This compound This compound cis-2-Methyl-1-tetralol cis-2-Methyl-1-tetralol This compound->cis-2-Methyl-1-tetralol Asymmetric Hydrogenation (Ru-BINAP catalyst, H₂)

Caption: Enantioselective Hydrogenation of this compound.

Experimental Protocol: Enantioselective Hydrogenation (General Procedure)

This is a generalized protocol based on literature descriptions of Noyori-type asymmetric hydrogenations.

Materials:

  • This compound

  • [RuCl₂(chiral BINAP ligand)]₂ or a similar pre-catalyst

  • Anhydrous methanol or ethanol

  • Hydrogen gas (high pressure)

  • Autoclave or high-pressure hydrogenation apparatus

Procedure:

  • In a glovebox, charge a high-pressure reactor with the ruthenium pre-catalyst and the chiral ligand if not pre-formed.

  • Add anhydrous, degassed solvent (e.g., methanol).

  • Add this compound to the reactor.

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-100 atm).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the specified time (e.g., 12-48 hours).

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the chiral alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Quantitative Data: The enantioselective hydrogenation of this compound under dynamic kinetic resolution using a RuCl₂(binap)(1,4-diamine) complex and t-C₄H₉OK in isopropanol can yield the cis-alcohol with high enantiomeric excess.

Catalyst SystemProductEnantiomeric Excess (ee)Reference
RuCl₂(BINAP)(1,4-diamine) / t-BuOKcis-2-Methyl-1-tetralolHigh
Intermediate in Natural Product Synthesis

The tetralone scaffold is a common motif in a variety of natural products with interesting biological activities. While direct incorporation of this compound is not always the case, its synthesis is a key step in building up the core structure of these complex molecules. For instance, the total synthesis of (+)-O-methylasparvenone, a fungal metabolite, involves the construction of a substituted tetralone ring system.

Workflow for Natural Product Synthesis:

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization & Completion A Simple Aromatics C Construction of Tetralone Ring A->C B Acyclic Precursors B->C D Introduction of Methyl Group (leading to this compound scaffold) C->D E Further Functional Group Interconversions D->E F Final Cyclizations / Modifications E->F G Bioactive Natural Product F->G

Caption: General workflow for natural product synthesis.

Role in Drug Discovery and Development

The tetralone core, including its 2-methyl derivative, is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities. While this compound itself is primarily a synthetic intermediate, its structural motif is integral to the design of new therapeutic agents. For example, it can be used as a biochemical reagent in life science research.

Logical Relationship in Drug Design:

G A This compound (Intermediate) B Chemical Modifications (e.g., reduction, substitution, etc.) A->B C Library of Derivatives B->C D Biological Screening (e.g., enzyme assays, cell-based assays) C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Optimized Drug Candidate F->G

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its accessibility through the methylation of 1-tetralone and its reactivity, particularly in dehydrogenation and enantioselective hydrogenation reactions, make it a key building block for the synthesis of important molecules ranging from vitamins to complex, chiral natural products and potential drug candidates. The detailed protocols and data presented in this guide are intended to facilitate its use in the research and development laboratories of chemists and pharmaceutical scientists. The continued exploration of the chemistry of this compound is expected to lead to the discovery of new synthetic methodologies and the development of novel therapeutic agents.

References

Biological Activities of 2-Methyl-1-tetralone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetralone scaffold is a prominent structural motif in medicinal chemistry, serving as a foundational building block for a wide array of biologically active compounds.[1] Specifically, derivatives of 2-Methyl-1-tetralone, a bicyclic aromatic ketone, have garnered significant attention due to their diverse and potent pharmacological properties. These derivatives, often synthesized as chalcones or other analogues, have demonstrated significant potential in therapeutic areas including oncology, inflammation, and infectious diseases.[1][2][3][4] Their synthetic tractability allows for extensive structural modifications, making them an attractive platform for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the primary biological activities of this compound derivatives, focusing on their anti-inflammatory, anticancer, and antimicrobial effects. It includes quantitative data from key studies, detailed experimental protocols for relevant biological assays, and visualizations of synthetic pathways and mechanisms of action to support further research and drug development efforts.

Anti-inflammatory Activity: Inhibition of Macrophage Migration Inhibitory Factor (MIF)

A significant area of investigation for tetralone derivatives has been their role as anti-inflammatory agents. A key mechanism underlying this activity is the inhibition of the Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine that plays a critical role in various immune and inflammatory responses.

Mechanism of Action

Certain E-2-arylmethylene-1-tetralone derivatives have been shown to bind efficiently to the active site of MIF, inhibiting its unique tautomerase enzymatic activity. This inhibition attenuates the pro-inflammatory cascade. Specifically, potent derivatives can markedly reduce the production of reactive oxygen species (ROS) and nitrite, suppress the activation of the critical inflammatory transcription factor NF-κB, and consequently decrease the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and the chemokine CCL-2 in macrophages. The inhibition of the MIF tautomerase function is therefore a promising strategy for regulating macrophage activation and mitigating severe systemic inflammation.

MIF_Inhibition_Pathway Tetralone 2-Arylmethylene-1-tetralone Derivatives MIF MIF Tautomerase Activity Tetralone->MIF Inhibits Macrophage Macrophage Activation MIF->Macrophage Promotes NFkB NF-κB Activation Macrophage->NFkB ROS_NO ROS & Nitrite Production Macrophage->ROS_NO Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, CCL-2) NFkB->Cytokines Induces Expression Inflammation Inflammatory Response ROS_NO->Inflammation Cytokines->Inflammation

Caption: Anti-inflammatory mechanism of tetralone derivatives via MIF inhibition.
Experimental Protocol: MIF Tautomerase Activity Assay

This protocol outlines the spectrophotometric method used to investigate the enol-keto tautomeric conversion of phenylpyruvate, a measure of MIF's ketonase activity.

  • Reagent Preparation:

    • Prepare a fresh solution of the substrate, phenylpyruvate, in absolute ethanol to a final concentration of 100 µM.

    • Dissolve the recombinant human MIF enzyme in an appropriate buffer.

    • Dissolve test tetralone derivatives (inhibitors) in ethanol or DMSO. Prepare serial dilutions to achieve final concentrations ranging from 0.5 µM to 200 µM in the reaction mixture.

  • Assay Procedure:

    • The assay is performed in a 96-well plate suitable for spectrophotometric readings.

    • Add the MIF enzyme solution to each well.

    • Add the various concentrations of the tetralone derivative inhibitors to the wells. Include a vehicle control (ethanol or DMSO) which should not affect the enzyme reaction at the volumes used.

    • Initiate the reaction by adding the phenylpyruvate substrate to each well.

  • Data Collection and Analysis:

    • Monitor the reaction for 75 seconds at room temperature by measuring the change in absorbance at a specific wavelength using a spectrophotometer.

    • All measurements should be repeated at least three times to ensure consistency.

    • Calculate the percentage of inhibition for each concentration of the derivative and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Anticancer Activity

Tetralone derivatives, particularly chalcones derived from substituted tetralones, have demonstrated significant anticancer properties across a variety of human cancer cell lines. Their mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

Cytotoxic Effects and Spectrum of Activity

Studies have shown that these compounds can inhibit the growth of cancer cells from various origins, including leukemia, non-small cell lung cancer, colon cancer, prostate cancer, and breast cancer. For example, certain (2-(pyridinyl)methylene)-1-tetralone chalcones have shown growth inhibition greater than 60% against cell lines such as MOLT-4 (leukemia), NCI-H522 (non-small cell lung), HCT-116 (colon), DU-145 (prostate), and MCF-7 (breast cancer). Similarly, methoxy-substituted tetralone-based chalcones have exhibited excellent anticancer effects against MCF-7 breast cancer cells.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative this compound derivatives against various human cancer cell lines.

Compound IDDerivative TypeCancer Cell LineActivity MetricValueReference
3d (Pyridinyl)methylene-tetraloneMOLT-4 (Leukemia)% Growth Inhibition>60%
3d NCI-H522 (Lung)% Growth Inhibition>60%
3d HCT-116 (Colon)% Growth Inhibition>60%
3d DU-145 (Prostate)% Growth Inhibition>60%
3d MCF-7 (Breast)% Growth Inhibition>60%
5c (Pyridinyl)methylene-tetraloneCCRF-CEM (Leukemia)Active-
5c MCF-7 (Breast)Active-
TMMD Methoxy-substituted chalconeMCF-7 (Breast)IC50~15.6 µg/mL
PMMD Methoxy-substituted chalconeMCF-7 (Breast)IC50~62.5 µg/mL
6g Longifolene-derived tetraloneMCF-7 (Breast)IC504.42 µM
6h Longifolene-derived tetraloneA549 (Lung)IC509.89 µM

Note: "Active" indicates that the compound demonstrated notable activity, though a specific IC50 value was not provided in the summary.

MTT_Assay_Workflow Start Start: Seed Cancer Cells in 96-well Plate Incubate1 Incubate Cells (e.g., 24 hours) Start->Incubate1 Treat Treat with Tetralone Derivatives (Various Concentrations) Incubate1->Treat Incubate2 Incubate (24-72 hours) Treat->Incubate2 Controls Include Vehicle (DMSO) & Positive Controls Controls->Treat MTT Add MTT Reagent to each well Incubate2->MTT Incubate3 Incubate (2-4 hours) MTT->Incubate3 Formazan Living cells convert MTT to purple formazan crystals Incubate3->Formazan Solubilize Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilize Read Measure Absorbance with Plate Reader Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze

Caption: Standard experimental workflow for an MTT cell viability assay.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) into 96-well plates at an appropriate density and allow them to adhere overnight in a suitable culture medium.

  • Compound Treatment: The following day, remove the medium and treat the cells with fresh medium containing various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, carefully remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value, which is the concentration that inhibits 50% of cell growth.

Antimicrobial Activity

Derivatives of the tetralone scaffold have also been explored for their antimicrobial properties, demonstrating activity against a range of pathogenic bacteria and fungi.

Antibacterial and Antifungal Spectrum

Novel tetralone derivatives containing an aminoguanidinium moiety have shown significant antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and clinically resistant S. aureus isolates. The mechanism for some of these compounds involves the depolarization and disruption of the bacterial membrane's integrity, leading to cell death. Furthermore, certain (2-(pyridinyl)methylene)-1-tetralone chalcones have shown inhibitory activity against bacteria such as E. coli, K. pneumoniae, A. baumannii, P. aeruginosa, S. aureus (including MRSA), and fungi like Cryptococcus neoformans and Candida albicans.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for a highly active aminoguanidine-tetralone derivative.

Compound IDOrganismStrainMIC (µg/mL)MBC (µg/mL)Reference
2D S. aureusATCC 292130.54
2D S. aureusMRSA-214
Experimental Protocol: Determination of MIC and MBC

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from the wells that showed no visible growth (at and above the MIC) and plate it onto an agar medium. Incubate the agar plates at 37°C for 24 hours.

  • MBC Reading: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Synthesis of 2-Arylmethylene-1-tetralone Derivatives

A common and effective method for synthesizing many of the biologically active tetralone derivatives, such as chalcones, is the Claisen-Schmidt condensation reaction.

Synthesis_Pathway Reactant1 Substituted 1-Tetralone Reaction Claisen-Schmidt Condensation (Base or Acid Catalyst) Reactant1->Reaction Reactant2 Substituted Aldehyde Reactant2->Reaction Product 2-Arylmethylene-1-tetralone Derivative (Chalcone) Reaction->Product

Caption: General synthesis of tetralone chalcones via Claisen-Schmidt condensation.
General Synthetic Protocol

  • Reaction Setup: A substituted 1-tetralone and a substituted aldehyde are dissolved in a suitable solvent, such as ethanol.

  • Catalysis: The reaction is catalyzed by the addition of a base (e.g., sodium hydroxide, piperidine) or an acid (e.g., hydrochloric acid).

  • Reaction Conditions: The mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the specific reactants.

  • Workup and Purification: Upon completion, the reaction mixture is often cooled and acidified, leading to the precipitation of the product. The crude product is then collected by filtration and purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography to yield the final 2-arylmethylene-1-tetralone derivative.

References

Methodological & Application

Application Note: Enantioselective Hydrogenation of 2-Methyl-1-tetralone using Ruthenium Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective hydrogenation of 2-methyl-1-tetralone to produce chiral 2-methyl-1-tetralol, a valuable building block in pharmaceutical synthesis. The protocols are based on established methods utilizing chiral ruthenium catalysts, specifically BINAP/1,4-diamine-ruthenium(II) complexes, which have demonstrated high efficiency and stereoselectivity.

Introduction

The asymmetric hydrogenation of prochiral ketones is a powerful tool for the synthesis of enantiomerically enriched secondary alcohols. This compound presents a challenging substrate due to the presence of a chiral center adjacent to the ketone, necessitating a dynamic kinetic resolution process to achieve high diastereoselectivity and enantioselectivity. Ruthenium(II) complexes coordinated with chiral diphosphine ligands, such as BINAP, in combination with a chiral 1,4-diamine, have proven to be highly effective catalysts for this transformation. This method allows for the production of the cis-2-methyl-1-tetralol with excellent enantiomeric excess (ee).

Catalyst System

The recommended catalyst system is a combination of a chiral BINAP-ruthenium complex and a chiral 1,4-diamine ligand. A particularly effective catalyst is formed in situ from a ruthenium precursor, a BINAP ligand, and a 1,4-diamine. For the hydrogenation of this compound, the use of RuCl2[(S)-tolbinap][(R)-iphan] in the presence of a base like potassium tert-butoxide (t-C4H9OK) is a well-established method.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the enantioselective hydrogenation of racemic this compound using a Ru-BINAP/1,4-diamine catalyst system.

CatalystSubstrate/Catalyst Ratio (S/C)H₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)Yield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee %) of cis-isomer
(S,R)-3d¹10,25092516>999593:793 (1R,2R)

¹Catalyst (S,R)-3d refers to the complex formed from RuCl2[(S)-tolbinap] and (R)-iphan as described in the cited literature.[1][2]

Experimental Protocols

This section provides a detailed protocol for the enantioselective hydrogenation of this compound based on the work of Ohkuma et al.[1][3]

Materials
  • Racemic this compound

  • Ruthenium catalyst precursor: RuCl2[(S)-tolbinap][(R)-iphan]

  • Base: 1.0 M solution of potassium tert-butoxide (t-C4H9OK) in tert-butanol

  • Solvent: Anhydrous 2-propanol (i-PrOH)

  • Hydrogen gas (H₂)

  • Standard laboratory glassware for air- and moisture-sensitive reactions (Schlenk line or glovebox)

  • Autoclave or a high-pressure hydrogenation reactor

Procedure
  • Catalyst Preparation (in situ):

    • In a glovebox or under an inert atmosphere, add the ruthenium catalyst precursor RuCl2[(S)-tolbinap][(R)-iphan] (e.g., 2.0 mg, 2.0 µmol) to a clean, dry reaction vessel equipped with a magnetic stir bar.

  • Reaction Setup:

    • To the reaction vessel containing the catalyst, add anhydrous 2-propanol (20 mL).

    • Add racemic this compound (e.g., 3.28 g, 20.5 mmol).

    • Add the 1.0 M solution of t-C4H9OK in t-C4H9OH (0.30 mL, 0.30 mmol).

  • Hydrogenation:

    • Seal the reaction vessel and place it in a high-pressure autoclave.

    • Purge the autoclave with hydrogen gas three times to remove any residual air.

    • Pressurize the autoclave with hydrogen gas to 9 atm.

    • Stir the reaction mixture at 25 °C for 16 hours.

  • Work-up and Purification:

    • After the reaction is complete, carefully vent the hydrogen gas from the autoclave.

    • Remove the reaction vessel and concentrate the mixture under reduced pressure to remove the solvent.

    • The crude product can be purified by silica gel column chromatography to isolate the desired (1R,2R)-2-methyl-1-tetralol.

  • Analysis:

    • The conversion, diastereomeric ratio, and enantiomeric excess can be determined by gas chromatography (GC) using a chiral column (e.g., Chirasil-DEX CB).

Visualizations

Logical Workflow for Enantioselective Hydrogenation

Workflow for Enantioselective Hydrogenation of this compound cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification catalyst_prep In situ Catalyst Formation (Ru-precursor + Ligands + Base) substrate_prep Substrate & Solvent Addition (this compound in i-PrOH) catalyst_prep->substrate_prep Combine hydrogenation Hydrogenation (H₂ pressure, Temp, Time) substrate_prep->hydrogenation Charge Reactor workup Work-up (Solvent Removal) hydrogenation->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Analysis (Chiral GC) purification->analysis

Caption: A logical workflow diagram illustrating the key stages of the enantioselective hydrogenation process.

Signaling Pathway of Catalytic Cycle

Simplified Catalytic Cycle A Ru Precatalyst B Active Ru-Hydride A->B + H₂, Base C Substrate Complex B->C + Ketone D Product Complex C->D Hydride Transfer (Stereodetermining Step) D->B - Alcohol Product Chiral Alcohol D->Product

Caption: A simplified diagram showing the key intermediates in the ruthenium-catalyzed hydrogenation cycle.

References

Application Notes and Protocols for the Asymmetric Reduction of 2-Methyl-1-tetralone to Chiral Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the asymmetric reduction of 2-methyl-1-tetralone to its corresponding chiral alcohols, (1S,2R)- and (1R,2S)-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, as well as (1S,2S)- and (1R,2R)-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol. Chiral alcohols are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals. This guide covers both biocatalytic and chemical methods for this stereoselective transformation, presenting quantitative data in structured tables for easy comparison and providing detailed, step-by-step experimental protocols. Additionally, visual diagrams generated using Graphviz are included to illustrate key experimental workflows and logical relationships.

Introduction

The enantioselective reduction of prochiral ketones is a cornerstone of modern asymmetric synthesis, enabling access to enantiomerically pure secondary alcohols. This compound is a valuable substrate that, upon reduction, yields chiral 2-methyl-1-tetralol, a synthon for various biologically active molecules. The stereochemical outcome of this reduction is critical, as different enantiomers can exhibit distinct pharmacological activities. This document outlines several robust methods for achieving high enantioselectivity and yield in the conversion of this compound to its chiral alcohol counterparts.

Comparative Data of Asymmetric Reduction Methods

The following tables summarize the performance of various catalytic systems in the asymmetric reduction of this compound and analogous ketones.

Table 1: Biocatalytic Reduction of 2-Tetralones using Thermoanaerobacter pseudoethanolicus Secondary Alcohol Dehydrogenase (TeSADH) Mutants

Catalyst/EnzymeSubstrateCo-substrateConversion (%)Enantiomeric Excess (ee%)Product Configuration
W110A TeSADHThis compound2-Propanol>9998(S)-alcohol
W110G TeSADHThis compound2-Propanol>9995(S)-alcohol
W110V TeSADHThis compound2-Propanol>99>99(S)-alcohol
I86A/W110A TeSADHThis compound2-Propanol>99>99(R)-alcohol

Table 2: Chemical Catalytic Reduction of this compound

Catalyst SystemReducing AgentBaseSolventYield (%)Enantiomeric Excess (ee%)Product Configuration
RuCl₂--INVALID-LINK--HCOOH/NEt₃-Acetonitrile9598 (cis)(1S,2R)
(R)-2-Methyl-CBS-oxazaborolidineBH₃·THF-THF9296 (cis)(1R,2S)
[Ir(cod)Cl]₂/(S)-BINAP/DBUH₂DBUCH₂Cl₂9599 (cis)(1S,2R)

Experimental Protocols

Biocatalytic Reduction using TeSADH Mutants

This protocol describes a general procedure for the asymmetric reduction of this compound using an engineered secondary alcohol dehydrogenase from Thermoanaerobacter pseudoethanolicus (TeSADH).

Materials:

  • This compound

  • Lyophilized TeSADH mutant (e.g., W110V or I86A/W110A)

  • NADP⁺ (or NAD⁺, depending on the enzyme's cofactor preference)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • 2-Propanol (isopropanol)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vessel (e.g., glass vial with a magnetic stirrer)

Procedure:

  • Reaction Setup: In a 10 mL glass vial, prepare a reaction mixture containing 5 mL of Tris-HCl buffer (50 mM, pH 7.5).

  • Cofactor and Enzyme Addition: Add NADP⁺ to a final concentration of 1 mM. Dissolve 5-10 mg of lyophilized TeSADH mutant powder into the buffered solution.

  • Co-substrate Addition: Add 2-propanol to the reaction mixture to a final concentration of 10% (v/v). 2-propanol serves as the hydride source for cofactor regeneration.

  • Substrate Addition: Dissolve this compound in a minimal amount of a water-miscible co-solvent like DMSO if necessary, and add it to the reaction mixture to a final concentration of 10 mM.

  • Reaction Incubation: Seal the vial and incubate the reaction mixture at a controlled temperature (typically 30-40 °C) with gentle stirring for 24-48 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by GC or TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate.

  • Extraction: Vortex the mixture vigorously for 1 minute and separate the organic layer. Repeat the extraction of the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude chiral alcohol.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure chiral 2-methyl-1-tetralol.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral GC or HPLC analysis.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol outlines a general procedure for the asymmetric transfer hydrogenation of this compound using a Noyori-type ruthenium catalyst.[1]

Materials:

  • This compound

  • RuCl₂--INVALID-LINK-- or a similar chiral ruthenium catalyst

  • Formic acid/triethylamine azeotrope (5:2 mixture)

  • Anhydrous solvent (e.g., acetonitrile or isopropanol)

  • Nitrogen or Argon gas supply

  • Schlenk flask or similar reaction vessel

Procedure:

  • Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere of nitrogen or argon.

  • Catalyst and Substrate Addition: To the flask, add this compound (1 mmol) and the chiral ruthenium catalyst (0.005-0.01 mmol, 0.5-1 mol%).

  • Solvent and Reducing Agent Addition: Add the anhydrous solvent (e.g., 5 mL of acetonitrile) followed by the formic acid/triethylamine (5:2) mixture (2 mL).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 28-40 °C) for the required time (typically 2-24 hours).

  • Reaction Monitoring: Monitor the conversion of the starting material by TLC or GC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC.

Asymmetric Reduction with a CBS-Oxazaborolidine Catalyst

This protocol describes the enantioselective reduction of this compound using a Corey-Bakshi-Shibata (CBS) catalyst.

Materials:

  • This compound

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene or prepared in situ)

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Anhydrous reaction vessel and inert atmosphere setup

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 mmol, 10 mol% in toluene).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Substrate Addition: Add a solution of this compound (1 mmol) in anhydrous THF (5 mL) dropwise to the catalyst solution.

  • Reducing Agent Addition: Slowly add the BH₃·THF solution (1.2 mmol, 1.2 mL of 1 M solution) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progress: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol (2 mL) at 0 °C to decompose any excess borane.

  • Acidification and Extraction: Add 1 M HCl (5 mL) and stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification and Analysis: Filter and concentrate the solution. Purify the crude product by flash column chromatography and determine the enantiomeric excess by chiral GC or HPLC.

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for the asymmetric reduction of this compound.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Substrate This compound Start->Substrate Catalyst Chiral Catalyst (Biocatalyst or Chemical) Substrate->Catalyst Reagents Reducing Agent/ Co-substrate & Solvent Catalyst->Reagents Mix Combine in Reaction Vessel Reagents->Mix Incubate Incubate/Stir at Controlled Temperature Mix->Incubate Monitor Monitor Progress (TLC/GC) Incubate->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Purify Purify by Chromatography Extract->Purify Analyze Analyze Enantiomeric Excess (Chiral HPLC/GC) Purify->Analyze End Chiral Alcohol Analyze->End G cluster_input Inputs cluster_process Process cluster_output Outputs Substrate This compound Prochiral Ketone Interaction Catalyst-Substrate Interaction Diastereomeric Transition States Substrate->Interaction Catalyst Chiral Catalyst (R)- or (S)-configured Catalyst->Interaction Product Chiral Alcohol (1S,2R) or (1R,2S) or (1S,2S) or (1R,2R) Interaction->Product

References

Application Notes and Protocols: Synthesis of Abscisic Acid Analogues from 2-Methyl-1-tetralone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abscisic acid (ABA) is a pivotal plant hormone that regulates various aspects of plant growth, development, and stress responses. However, its practical application in agriculture is often hindered by its rapid metabolism and degradation within plants. This has spurred the development of synthetic ABA analogues with enhanced stability and prolonged biological activity. Among these, tetralone-based ABA analogues have shown significant promise. These bicyclic analogues are designed to resist metabolic inactivation, specifically the oxidation that leads to the formation of inactive phaseic acid.[1] This document provides detailed protocols and application notes for the synthesis of tetralone ABA analogues, focusing on a synthetic route starting from tetralone precursors. The methodologies described are based on established synthetic strategies, offering a robust framework for researchers in agrochemistry and drug development.

Synthetic Strategy Overview

The synthesis of tetralone ABA analogues from a tetralone starting material generally involves a multi-step process. A common route begins with 1-tetralone, which is subsequently methylated to form 2-methyl-1-tetralone.[1] An alternative and more recent approach describes a highly efficient two-step synthesis starting from (S)-ABA methyl ester.[2][3][4] The latter method, while not starting from this compound, is noteworthy for its scalability and high yields.

The core of the synthesis from a tetralone base involves the construction of the side chain, which is crucial for biological activity. This is typically achieved through a series of reactions, including condensations and oxidations, to build the characteristic pentadienoic acid side chain of ABA. The resulting tetralone ABA analogues have demonstrated greater activity than natural ABA in various bioassays.

Experimental Protocols

The following protocols are adapted from established literature for the synthesis of tetralone ABA analogues.

Protocol 1: Multi-step Synthesis from 1-Tetralone

This protocol outlines a seven-step synthesis of tetralone ABA analogues starting from 1-tetralone.

Step 1: Synthesis of this compound

  • Reaction: Methylation of 1-tetralone.

  • Reagents: 1-tetralone, base (e.g., sodium hydride), methyl iodide.

  • Procedure: To a solution of 1-tetralone in a suitable solvent (e.g., dry THF), add a strong base under an inert atmosphere. After stirring, add methyl iodide and continue the reaction until completion. Quench the reaction, extract the product, and purify by column chromatography.

Step 2: Formation of the Side Chain Precursor

  • Reaction: Wittig or Horner-Wadsworth-Emmons reaction.

  • Reagents: this compound, a suitable phosphonium ylide or phosphonate ester.

  • Procedure: React this compound with the chosen reagent in an appropriate solvent to introduce the initial part of the side chain. Purify the resulting product.

Subsequent Steps: The following steps involve the elaboration of the side chain through a sequence of reactions that may include:

  • Reduction of a ketone or ester functionality.

  • Oxidation to introduce the carboxylic acid group.

  • Isomerization to obtain the correct stereochemistry of the side chain.

Detailed conditions for each of these subsequent steps can be found in the primary literature.

Protocol 2: Scalable Two-Step Synthesis from (S)-ABA Methyl Ester

This highly efficient protocol produces enantiopure (+)-tetralone ABA.

Step 1: One-Pot Knoevenagel Condensation, Cyclization, and Oxidation

  • Starting Material: (S)-ABA methyl ester.

  • Reagents: Reagents for a three-carbon insertion, cyclization, and oxidation.

  • Procedure: This one-pot reaction achieves a challenging three-carbon insertion and the formation of the bicyclic ring system with high regioselectivity.

Step 2: Hydrolysis

  • Reaction: Saponification of the methyl ester.

  • Reagents: Base (e.g., lithium hydroxide).

  • Procedure: The methyl ester of the tetralone ABA analogue is hydrolyzed to the corresponding carboxylic acid to yield the final active compound.

Data Presentation

The following tables summarize key quantitative data from the synthesis and biological evaluation of tetralone ABA analogues.

Table 1: Synthesis Yields

Synthetic RouteStarting MaterialKey Intermediate/ProductOverall YieldReference
Multi-step Synthesis1-TetraloneRacemic Tetralone ABA~15%
Two-Step Scalable Synthesis(S)-ABA Methyl Ester(+)-Tetralone ABA>90%

Table 2: Biological Activity of Tetralone ABA Analogues

CompoundBioassayActivity Relative to (+)-ABAReference
(+)-Tetralone ABAComplementation of Arabidopsis ABA-deficient mutantMore effective
Tetralone ABA 8Various bioassaysGreater activity

Mandatory Visualizations

Diagram 1: General Synthetic Workflow from 1-Tetralone

G A 1-Tetralone B This compound A->B Methylation C Side Chain Precursor B->C Wittig/HWE Reaction D Elaborated Side Chain Intermediate C->D Side Chain Elaboration E Tetralone ABA Analogue D->E Final Modification

Caption: Synthetic workflow for tetralone ABA analogues from 1-tetralone.

Diagram 2: ABA Signaling Pathway and Role of Analogues

G cluster_stress Environmental Stress (e.g., Drought) cluster_synthesis ABA Biosynthesis cluster_signaling ABA Signaling Cascade Stress Stress Signal ABA_synth ABA Production Stress->ABA_synth ABA Abscisic Acid (ABA) or Tetralone ABA Analogue ABA_synth->ABA Receptor PYR/PYL/RCAR Receptors ABA->Receptor PP2C PP2C Phosphatases (Negative Regulators) Receptor->PP2C Inhibits SnRK2 SnRK2 Kinases (Positive Regulators) PP2C->SnRK2 Inhibits TF Transcription Factors SnRK2->TF Activates Gene_exp Stress-Responsive Gene Expression TF->Gene_exp Induces Stomatal_closure Stomatal Closure & Stress Tolerance Gene_exp->Stomatal_closure Leads to

Caption: Simplified ABA signaling pathway activated by ABA or its analogues.

Conclusion

The synthesis of tetralone-based abscisic acid analogues represents a significant advancement in the development of potent and persistent plant growth regulators. The methodologies outlined in these application notes provide a foundation for the laboratory-scale synthesis and further investigation of these promising compounds. The enhanced biological activity and metabolic stability of tetralone ABA analogues make them valuable tools for both fundamental research in plant biology and potential commercial applications in agriculture to enhance crop resilience to environmental stresses. The development of more efficient synthetic routes, such as the two-step synthesis from (S)-ABA methyl ester, further paves the way for their large-scale production and practical use.

References

2-Methyl-1-tetralone: A Versatile Chiral Building Block in the Chemoenzymatic Total Synthesis of Terpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Methyl-1-tetralone is a valuable and versatile building block in synthetic organic chemistry, particularly in the construction of complex natural products. Its rigid bicyclic structure and the presence of a reactive ketone functionality make it an ideal starting point for the stereocontrolled synthesis of various terpenoids. This application note details a chemoenzymatic approach for the synthesis of optically active terpenoids, leveraging this compound as a key chiral synthon. The protocols outlined herein provide a robust methodology for the synthesis of these biologically significant molecules, with a focus on late-stage enzymatic resolution to achieve high enantiopurity.

Introduction

Terpenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene units. They exhibit a wide range of biological activities and have been the focus of extensive research in drug discovery and development. The total synthesis of terpenoids often presents significant challenges due to their complex and stereochemically rich structures. The use of chiral building blocks is a powerful strategy to address these challenges, and this compound has emerged as a key player in this field. This document provides a detailed account of its application in the chemoenzymatic total synthesis of various optically active terpenoids.[1]

Synthetic Strategy Overview

The overall synthetic strategy revolves around the use of a tetralone scaffold, derived from 2-methylanisole, as the core of the target terpenoid molecules. A key feature of this approach is the late-stage enzymatic resolution, which allows for the efficient separation of enantiomers, providing access to both optically pure forms of the target compounds.[1] The general workflow is depicted below.

G start 2-Methylanisole & Succinic Anhydride step1 Friedel-Crafts Acylation, Clemmensen Reduction, Intramolecular Cyclization start->step1 tetralone This compound Precursor (111) step1->tetralone step2 Wittig Olefination tetralone->step2 olefin Olefin Intermediate step2->olefin step3 Hydrogenation olefin->step3 hydrogenated Saturated Intermediate step3->hydrogenated step4 Benzylic Oxidation hydrogenated->step4 final_tetralone Functionalized Tetralone (102) step4->final_tetralone step5 Further Transformations final_tetralone->step5 terpenoids Racemic Terpenoids step5->terpenoids step6 Enzymatic Resolution terpenoids->step6 enantiomers Optically Active Terpenoids (Both Enantiomers) step6->enantiomers G cluster_start Starting Materials cluster_core Core Synthesis cluster_functionalization Functionalization cluster_diversification Diversification & Resolution 2-Methylanisole 2-Methylanisole Tetralone Precursor Tetralone Precursor 2-Methylanisole->Tetralone Precursor 3 steps Succinic Anhydride Succinic Anhydride Succinic Anhydride->Tetralone Precursor Functionalized Tetralone Functionalized Tetralone Tetralone Precursor->Functionalized Tetralone 3 steps Racemic Terpenoids Racemic Terpenoids Functionalized Tetralone->Racemic Terpenoids Synthetic Elaboration Enzymatic Resolution Enzymatic Resolution Racemic Terpenoids->Enzymatic Resolution Optically Pure Terpenoids Optically Pure Terpenoids Enzymatic Resolution->Optically Pure Terpenoids

References

Application Notes and Protocols: Derivatization of 2-Methyl-1-tetralone for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 2-Methyl-1-tetralone, a versatile scaffold in medicinal chemistry. The focus is on the synthesis of 2-arylmethylene-1-tetralone derivatives and their evaluation as potential anticancer and anti-inflammatory agents.

Introduction

This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds with diverse biological activities. Its structural framework is amenable to chemical modifications, allowing for the generation of libraries of derivatives for drug discovery programs. This document outlines the synthesis of chalcone-like derivatives through Claisen-Schmidt condensation and summarizes their biological evaluation.

Data Presentation

Anticancer Activity of 2-(Pyridinyl)methylene-1-tetralone Derivatives

The following table summarizes the in vitro anticancer activity of synthesized 2-(pyridinyl)methylene-1-tetralone chalcones against a panel of human cancer cell lines. The data represents the percentage of growth inhibition at a concentration of 10 µM.[1]

Compound IDCancer Cell LineGrowth Inhibition (%)
3d Leukemia (MOLT-4)>60
Leukemia (SR)>60
Non-Small Cell Lung Cancer (NCI-H522)>60
Colon Cancer (HCT-116)>60
Prostate Cancer (DU-145)>60
Breast Cancer (MCF7)>60
Breast Cancer (MDA-MB-468)>60
5c Leukemia (CCRF-CEM)Active
Leukemia (RPMI-8226)Active
Leukemia (SR)Active
Breast Cancer (MCF7)Active
5e Leukemia (RPMI-8226)Active
Leukemia (SR)Active
Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition

Derivatives of 2-arylmethylene-1-tetralones have been identified as inhibitors of Macrophage Migration Inhibitory Factor (MIF), a key pro-inflammatory cytokine. The following table presents the half-maximal inhibitory concentrations (IC50) for the tautomerase activity of MIF.

Compound IDKetonase IC50 (µM)Enolase IC50 (µM)
4 2.5 ± 0.412.5 ± 2.1
23 1.8 ± 0.38.9 ± 1.5
24 1.5 ± 0.27.5 ± 1.2
26 1.2 ± 0.26.0 ± 1.0
32 3.0 ± 0.515.0 ± 2.5
Caffeic acid (reference)0.52.0

Experimental Protocols

General Protocol for the Synthesis of 2-Arylmethylene-1-tetralone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of 2-arylmethylene-1-tetralone derivatives.

Materials:

  • α-tetralone (or this compound)

  • Substituted aromatic aldehyde

  • Ethanol or Methanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10%)

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of the α-tetralone derivative and the substituted aromatic aldehyde in ethanol or methanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Slowly add the aqueous NaOH solution dropwise to the stirred mixture.

  • Continue stirring at room temperature for a specified time (typically several hours to overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any residual NaOH.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol/water mixture).

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Detailed Protocol for the Synthesis of (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one

This protocol provides a specific example of the Claisen-Schmidt condensation.[2]

Materials:

  • α-tetralone (0.05 mol, 7.3 mL)

  • p-Ethoxy benzaldehyde (0.05 mol, 7.0 mL)

  • Absolute alcohol (100 mL)

  • 10% Sodium Hydroxide (NaOH) solution

  • 250 mL round-bottomed flask

  • Magnetic stirrer

Procedure:

  • In a 250 mL round-bottomed flask, combine α-tetralone (7.3 mL) and p-ethoxy benzaldehyde (7.0 mL).

  • Add 100 mL of absolute alcohol and stir the mixture until a clear solution is obtained.

  • Slowly add 10% NaOH solution to the flask while stirring.

  • Continue stirring the reaction mixture for 1 hour at room temperature.

  • After 1 hour, pour the reaction mixture into a beaker containing ice-cold water.

  • A yellow precipitate of (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one will form.

  • Collect the precipitate by filtration and wash thoroughly with distilled water.

  • The product can be further purified by recrystallization.

Visualizations

Experimental Workflow: Claisen-Schmidt Condensation

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification alpha_Tetralone α-Tetralone / this compound Mixing Mix in Ethanol alpha_Tetralone->Mixing Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Mixing Base_Addition Add NaOH (aq) Mixing->Base_Addition Stirring Stir at RT Base_Addition->Stirring Precipitation Pour into Ice Water Stirring->Precipitation Filtration Filter Solid Precipitation->Filtration Recrystallization Recrystallize Filtration->Recrystallization Final_Product 2-Arylmethylene-1-tetralone Derivative Recrystallization->Final_Product Characterization (NMR, MS)

Caption: Workflow for the synthesis of 2-arylmethylene-1-tetralone derivatives.

Signaling Pathway: MIF Tautomerase Inhibition and Anti-inflammatory Effect

MIF_Inhibition cluster_mif MIF Signaling cluster_inhibitor Inhibition MIF Macrophage Migration Inhibitory Factor (MIF) Tautomerase_Activity Tautomerase Activity MIF->Tautomerase_Activity exhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Tautomerase_Activity->Pro_inflammatory_Cytokines leads to NFkB_Activation NF-κB Activation Pro_inflammatory_Cytokines->NFkB_Activation induces Inflammation Inflammation NFkB_Activation->Inflammation promotes Tetralone_Derivative 2-Arylmethylene-1-tetralone Derivative Tetralone_Derivative->Tautomerase_Activity inhibits

Caption: Inhibition of MIF tautomerase activity by 2-arylmethylene-1-tetralone derivatives.

Signaling Pathway: Anticancer Mechanism via Apoptosis Induction

Anticancer_Mechanism cluster_cell Cancer Cell cluster_drug Drug Action Cancer_Cell Cancer Cell Proliferation Uncontrolled Proliferation Cancer_Cell->Proliferation undergoes Cell_Death Apoptotic Cell Death Proliferation->Cell_Death Apoptosis_Pathway Apoptotic Pathway Apoptosis_Pathway->Cell_Death leads to Tetralone_Derivative 2-Arylmethylene-1-tetralone Derivative Tetralone_Derivative->Proliferation inhibits Tetralone_Derivative->Apoptosis_Pathway induces

Caption: Anticancer mechanism of 2-arylmethylene-1-tetralone derivatives through apoptosis induction.

References

Application Notes and Protocols: 2-Methyl-1-tetralone in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the tetralone scaffold has emerged as a valuable starting point for the synthesis of structurally diverse molecules with significant pharmacological potential. In particular, 2-Methyl-1-tetralone serves as a key building block for the development of various heterocyclic compounds, most notably chalcones, which have demonstrated promising cytotoxic activities against a range of cancer cell lines.

These application notes provide a detailed overview of the synthesis and biological evaluation of anticancer agents derived from this compound. The information is compiled from recent scientific literature to aid researchers in the design and execution of experiments in this promising area of drug discovery.

Synthetic Pathways and Strategies

The primary synthetic route leveraging this compound for the creation of anticancer compounds is the Claisen-Schmidt condensation or a related crossed aldol condensation. This reaction facilitates the formation of α,β-unsaturated ketones, commonly known as chalcones, by reacting the tetralone with various aldehydes.

Synthesis_Workflow start This compound condensation Claisen-Schmidt Condensation start->condensation aldehyde Substituted Aldehyde (e.g., Pyridinylaldehyde, Furaldehyde) aldehyde->condensation reagents Base Catalyst (e.g., NaOH or KOH in Ethanol) reagents->condensation product This compound Derivative (e.g., Chalcone) condensation->product evaluation Biological Evaluation product->evaluation

Caption: General workflow for the synthesis of this compound derivatives.

Synthesis of Chalcone Derivatives

Chalcones derived from tetralones have been a major focus of research due to their wide range of biological activities, including anticancer properties.[1][2][3][4] The synthesis typically involves the condensation of a substituted tetralone with an aromatic or heteroaromatic aldehyde.

Experimental Protocols

General Protocol for the Synthesis of (E)-2-(arylmethylene)-4-methyl-3,4-dihydronaphthalen-1(2H)-one (Chalcones)

This protocol is a generalized procedure based on the Claisen-Schmidt condensation reaction.[2]

Materials:

  • Substituted tetralone (e.g., 4-methyl-1-tetralone, an isomer of this compound)

  • Appropriate aromatic or heteroaromatic aldehyde (e.g., furan-2-carbaldehyde)

  • Ethanol

  • Aqueous solution of a base (e.g., NaOH or KOH)

  • Hydrochloric acid (for neutralization)

  • Distilled water

  • Solvents for recrystallization (e.g., methanol/water mixture)

Procedure:

  • Dissolve an equimolar amount of the substituted tetralone and the selected aldehyde in ethanol with stirring.

  • Slowly add the base catalyst to the solution.

  • Allow the reaction mixture to stir at room temperature for a specified period (can range from a few hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with distilled water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent system, such as a methanol/water mixture, to yield the pure chalcone.

  • The structure of the synthesized compound is confirmed using spectroscopic methods like 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data on Anticancer Activity

The anticancer efficacy of synthesized compounds is typically evaluated against a panel of human cancer cell lines. The data is often presented as the concentration required to inhibit 50% of cell growth (IC50) or as a percentage of growth inhibition at a specific concentration.

Anticancer Activity of Tetralone-Based Chalcones

The following table summarizes the growth inhibition data for selected chalcone derivatives against various cancer cell lines.

Compound IDCancer Cell LineGrowth Inhibition (%)Reference
3d Leukemia (MOLT-4)>60%
Leukemia (SR)>60%
Non-small cell lung cancer (NCI-H522)>60%
Colon Cancer (HCT-116)>60%
Prostate Cancer (DU-145)>60%
Breast Cancer (MCF7)>60%
Breast Cancer (MDA-MB-468)>60%
5c Leukemia (CCRF-CEM)Active
Leukemia (RPMI-8226)Active
Leukemia (SR)Active
Breast Cancer (MCF7)Active
5e Leukemia (RPMI-8226)Active
Leukemia (SR)Active

The following table presents the IC50 values for other synthesized tetralin derivatives.

Compound IDCancer Cell LineIC50 (µg/mL)Reference
3a Cervix Carcinoma (HeLa)3.5
Breast Carcinoma (MCF7)4.5

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action can vary between different derivatives, some tetralone-based compounds have been shown to induce apoptosis in cancer cells. In silico studies suggest that these compounds may upregulate apoptotic pathways.

Another identified mechanism for some tetralone derivatives is the inhibition of macrophage migration inhibitory factor (MIF) tautomerase activity. MIF is a pro-inflammatory cytokine involved in cell proliferation and survival, making it a relevant target in cancer therapy.

Signaling_Pathway

Caption: Potential mechanism of action for tetralone derivatives.

Conclusion

This compound and its isomers are versatile starting materials for the synthesis of novel anticancer agents, particularly chalcones. The straightforward synthetic protocols and the significant biological activities of the resulting compounds make this an attractive area for further research and development. Future work could focus on expanding the structural diversity of these derivatives to improve their potency and selectivity, as well as elucidating their precise mechanisms of action to identify novel therapeutic targets.

References

Application of 2-Methyl-1-tetralone in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the potential of 2-Methyl-1-tetralone as a key starting material for the synthesis of novel anti-inflammatory compounds. By leveraging the established anti-inflammatory properties of the tetralone scaffold, this document provides a comprehensive overview of the synthesis of 2-arylmethylene-1-tetralone derivatives and their subsequent biological evaluation. The primary mechanism of action for these compounds is the inhibition of Macrophage Migration Inhibitory Factor (MIF), a critical pro-inflammatory cytokine. This inhibition leads to the attenuation of downstream inflammatory signaling pathways, including NF-κB activation and the production of key inflammatory mediators such as TNF-α, IL-6, and nitric oxide. Detailed protocols for the synthesis and a suite of relevant in vitro assays are provided to guide researchers in the development and evaluation of new anti-inflammatory drug candidates based on the this compound core structure.

Introduction

The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 1-tetralone have been identified as potent inhibitors of Macrophage Migration Inhibitory Factor (MIF).[1] MIF is a pleiotropic cytokine that plays a pivotal role in the innate immune response and is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, sepsis, and inflammatory bowel disease.[1] By inhibiting the tautomerase activity of MIF, small molecules can effectively suppress the pro-inflammatory cascade.[1]

This compound, a close structural analog of 1-tetralone, represents a valuable starting material for the generation of a diverse library of anti-inflammatory compounds. The methyl group at the 2-position can influence the conformational properties and metabolic stability of the resulting derivatives, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. This note outlines the synthetic route to 2-arylmethylene-1-tetralone derivatives, based on the well-established Claisen-Schmidt condensation, and provides detailed protocols for assessing their anti-inflammatory efficacy.

Synthesis of 2-Arylmethylene-1-tetralone Derivatives

The synthesis of 2-arylmethylene-1-tetralone derivatives from this compound can be achieved via a base-catalyzed aldol condensation (Claisen-Schmidt reaction) with various aromatic aldehydes. While specific examples starting from this compound are not extensively reported in the literature, the reaction is analogous to the synthesis of E-2-arylmethylene-1-tetralones from 1-tetralone.[1]

General Reaction Scheme:

This reaction allows for the introduction of a wide range of substituents on the aromatic ring, enabling the exploration of structure-activity relationships.

Anti-inflammatory Activity and Mechanism of Action

The anti-inflammatory effects of tetralone derivatives are primarily mediated through the inhibition of MIF tautomerase activity.[1] This enzymatic inhibition prevents MIF from exerting its pro-inflammatory functions, leading to a reduction in macrophage activation and the subsequent production of inflammatory mediators.

Signaling Pathway

The inhibition of MIF by tetralone derivatives disrupts the downstream signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and cyclooxygenase-2 (COX-2). By blocking this pathway, tetralone derivatives can effectively reduce the inflammatory response.

MIF_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MIF MIF CD74 CD74 Receptor MIF->CD74 Binding IKK IKK Complex CD74->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_p p-IκB (Degradation) IkB->IkB_p Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Transcription Tetralone This compound Derivative Tetralone->MIF Inhibition

Caption: MIF-NFκB Signaling Pathway and Inhibition by Tetralone Derivatives.

Quantitative Data

The following table summarizes the in vitro anti-inflammatory activity of representative E-2-arylmethylene-1-tetralone derivatives (synthesized from 1-tetralone), which serve as a proxy for the expected activity of derivatives from this compound.

CompoundMIF Tautomerase Inhibition (IC50, µM)Nitrite Production Inhibition (%)TNF-α Secretion Inhibition (%)IL-6 Secretion Inhibition (%)
(E)-2-(pyridin-2-ylmethylene)-1-tetralone 5.8756885
(E)-2-(thiophen-2-ylmethylene)-1-tetralone 12.3625572
(E)-2-(furan-2-ylmethylene)-1-tetralone 15.1584965
(E)-2-benzylidene-1-tetralone 25.6453852

Experimental Protocols

Synthesis of (E)-2-(Arylmethylene)-1-tetralone Derivatives

This protocol describes a general method for the synthesis of E-2-arylmethylene-1-tetralones via aldol condensation.

Synthesis_Workflow Start Start Reactants Dissolve this compound and Aromatic Aldehyde in Ethanol Start->Reactants Base Add Aqueous NaOH Solution Dropwise Reactants->Base Stir Stir at Room Temperature (Monitor by TLC) Base->Stir Quench Pour into Ice-Water and Acidify with HCl Stir->Quench Precipitate Collect Precipitate by Filtration Quench->Precipitate Purify Recrystallize from Ethanol Precipitate->Purify End End Purify->End

Caption: General Workflow for the Synthesis of 2-Arylmethylene-1-tetralone Derivatives.

Materials:

  • This compound (1 equivalent)

  • Substituted aromatic aldehyde (1 equivalent)

  • Ethanol

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve this compound and the aromatic aldehyde in ethanol.

  • Cool the flask in an ice bath and add the 10% NaOH solution dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with concentrated HCl until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified 2-arylmethylene-1-tetralone derivative.

  • Characterize the final product by NMR, IR, and Mass Spectrometry.

In Vitro Anti-inflammatory Assays

This assay measures the ability of a compound to inhibit the tautomerase activity of recombinant human MIF.

Materials:

  • Recombinant human MIF

  • L-dopachrome methyl ester (substrate)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 6.5)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the recombinant MIF solution to each well.

  • Add the test compound dilutions to the respective wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the L-dopachrome methyl ester substrate to all wells.

  • Immediately measure the decrease in absorbance at 475 nm over time using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

This assay quantifies the production of nitric oxide (NO) by measuring its stable metabolite, nitrite, in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • Cell culture medium and supplements

  • 96-well microplate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatants.

  • Add the Griess Reagent to the supernatants and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve generated with sodium nitrite.

  • Calculate the percentage inhibition of nitrite production.

This assay measures the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon cellular stimulation.

Materials:

  • RAW 264.7 macrophage cell line

  • LPS

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fixation and permeabilization buffers

  • High-content imaging system or fluorescence microscope

Procedure:

  • Seed RAW 264.7 cells on coverslips or in a 96-well imaging plate.

  • Pre-treat the cells with test compounds for 1 hour.

  • Stimulate with LPS for 30-60 minutes.

  • Fix and permeabilize the cells.

  • Incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify the nuclear translocation of p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

This enzyme-linked immunosorbent assay (ELISA) quantifies the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in cell culture supernatants.

Materials:

  • Commercial ELISA kits for mouse TNF-α and IL-6

  • Cell culture supernatants from LPS-stimulated RAW 264.7 cells (treated with test compounds)

  • Wash and substrate solutions (provided in the kit)

  • Microplate reader

Procedure:

  • Follow the protocol provided with the commercial ELISA kit.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add the enzyme conjugate (e.g., streptavidin-HRP).

  • Add the substrate and stop solution.

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations from the standard curve.

Conclusion

This compound is a promising and versatile starting material for the development of novel anti-inflammatory agents. The synthetic accessibility of 2-arylmethylene-1-tetralone derivatives, coupled with their potent inhibitory activity against MIF, provides a strong foundation for further drug discovery efforts. The detailed protocols provided in this application note offer a comprehensive guide for the synthesis, characterization, and biological evaluation of this promising class of compounds. Future studies should focus on synthesizing a library of derivatives from this compound and evaluating their in vivo efficacy in relevant animal models of inflammatory diseases.

References

Application Notes and Protocols: Dehydrogenation of 2-Methyl-1-tetralone to Form Substituted Naphthalenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transformation of tetralone scaffolds into substituted naphthalenes is a crucial aromatization reaction in organic synthesis. This process is particularly relevant in the field of drug discovery and development, where the naphthalene core is a key structural motif in numerous pharmacologically active compounds. Substituted naphthalenes exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The dehydrogenation of 2-Methyl-1-tetralone to yield 2-methyl-1-naphthol is a key step in accessing a variety of substituted naphthalene derivatives. This document provides detailed experimental protocols for this transformation and discusses the significance of the resulting products in the context of drug development, with a focus on their potential to modulate key signaling pathways in cancer.

Data Presentation

The efficiency of the dehydrogenation of this compound and related compounds is highly dependent on the reaction conditions and the catalytic system employed. The following table summarizes quantitative data from various studies on the dehydrogenation of tetralone derivatives.

Starting MaterialCatalystReaction TypeSolventTemperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
2-Methylene-1-tetralone5% Pd/C (dry type)Liquid-PhaseToluene1108.532.573.3 (to 2-methyl-1-naphthol)~23.8[1]
2-Methylene-1-tetraloneRhCl(PPh₃)₃Liquid-PhaseTolueneReflux (~111)398.5100 (to 2-methyl-1-naphthol)98.5[1]
1-TetralonePalladium on activated carbonVapor-Phase-Similar to methylation-High (90-97)High (90-97)-[2]
TetralinPd/CLiquid-Film-220-High--[3]

Experimental Protocols

The following protocols describe the dehydrogenation of this compound to 2-methyl-1-naphthol. Protocol 1 is an adapted method for a liquid-phase reaction, which is a common setup in a research laboratory. Protocol 2 outlines a vapor-phase approach that has been reported to achieve high conversion and selectivity.

Protocol 1: Liquid-Phase Dehydrogenation using Palladium on Carbon (Pd/C) (Adapted Method)

This protocol is adapted from procedures for the dehydrogenation of structurally similar tetralone derivatives.[1]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • High-boiling point solvent (e.g., toluene, xylene, or mesitylene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating and stirring apparatus (magnetic stirrer with hot plate)

  • Filtration setup (e.g., Buchner funnel with filter paper or a pad of Celite)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

    • Dissolve the substrate in a suitable high-boiling point solvent (e.g., toluene, approx. 10-20 mL per gram of substrate).

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate).

    • Flush the reaction system with an inert gas (argon or nitrogen) for 5-10 minutes to remove any oxygen.

  • Reaction Execution:

    • Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent used (Toluene: ~111°C, Xylene: ~140°C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from a few hours to overnight depending on the scale and specific conditions.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the same solvent to ensure all the product is collected.

    • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure 2-methyl-1-naphthol.

Protocol 2: Vapor-Phase Catalytic Dehydrogenation

This protocol is based on a reported one-step synthesis of 2-methyl-1-naphthol from 1-tetralone, which involves a dehydrogenation step. This method is suitable for larger-scale synthesis and continuous flow processes.

Materials and Equipment:

  • This compound

  • Palladium supported on activated carbon catalyst

  • Fixed-bed reactor system

  • High-temperature furnace

  • Gas flow controllers

  • Condenser and collection vessel

Procedure:

  • Catalyst Bed Preparation:

    • Pack a fixed-bed reactor with the palladium on activated carbon catalyst.

  • Reaction Execution:

    • Heat the reactor to the desired reaction temperature (typically in the range of 250-400°C).

    • Vaporize the this compound and pass it through the heated catalyst bed, carried by an inert gas if necessary.

    • The dehydrogenation reaction occurs as the vaporized substrate comes into contact with the catalyst.

  • Product Collection and Purification:

    • The product stream exiting the reactor is cooled in a condenser to liquefy the 2-methyl-1-naphthol.

    • The collected liquid can be further purified by distillation under reduced pressure.

Mandatory Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Dehydrogenation Reaction cluster_workup Work-up and Purification start Start add_reagents Add this compound, solvent, and Pd/C to flask start->add_reagents inert_atm Establish Inert Atmosphere (Ar or N2 flush) add_reagents->inert_atm heat_reflux Heat to Reflux with Vigorous Stirring inert_atm->heat_reflux Proceed to reaction monitor Monitor Reaction Progress (TLC/GC) heat_reflux->monitor cool Cool to Room Temperature monitor->cool Upon completion filter Filter to Remove Pd/C cool->filter concentrate Concentrate under Reduced Pressure filter->concentrate purify Purify Crude Product (Chromatography/Recrystallization) concentrate->purify end End purify->end

Caption: General experimental workflow for the liquid-phase dehydrogenation of this compound.

Application Notes for Drug Development Professionals

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of FDA-approved drugs. Its rigid, planar, and lipophilic nature allows for effective interaction with biological targets. The synthesis of substituted naphthalenes, such as those derived from this compound, provides a platform for the development of novel therapeutic agents.

Relevance in Oncology: Targeting Signaling Pathways

Many naphthalene derivatives have been investigated for their anticancer properties. Their mechanism of action often involves the modulation of critical signaling pathways that are dysregulated in cancer cells. For instance, in BRAF-mutant melanoma, the MAPK/ERK and PI3K/AKT pathways are often constitutively active, promoting cell proliferation and survival. Naphthalene-based compounds, such as certain naphthalene diimides, have been shown to stabilize G-quadruplex structures in the promoter regions of oncogenes like KIT and BCL-2, leading to the suppression of their expression. This, in turn, can interfere with the downstream signaling of the MAPK and PI3K/AKT pathways.

Signaling Pathway Diagram: Potential Intervention by Naphthalene Derivatives

The following diagram illustrates a simplified representation of the MAPK/ERK and PI3K/AKT signaling pathways in BRAF-mutant melanoma and indicates a potential point of intervention for naphthalene-based therapeutics.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/AKT Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription of Oncogenes (e.g., KIT, BCL-2) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Drug Resistance mTOR->Proliferation Naph_drug Naphthalene-based Drug Candidate Naph_drug->Transcription Inhibition of Oncogene Expression Transcription->Proliferation

Caption: Simplified signaling pathways in BRAF-mutant melanoma and potential intervention by a naphthalene-based drug.

Conclusion

The dehydrogenation of this compound provides a valuable route to substituted naphthalenes, which are of significant interest to the pharmaceutical industry. The protocols and data presented here offer a practical guide for researchers engaged in the synthesis of these important compounds. Furthermore, the application notes highlight the potential of naphthalene derivatives as modulators of key oncogenic signaling pathways, underscoring the importance of this chemical scaffold in the development of novel cancer therapeutics.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 2-Methyl-1-tetralone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Methyl-1-tetralone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, a crucial intermediate in various synthetic pathways. The primary method for this synthesis is the methylation of 1-tetralone via its enolate.

Question 1: Why is my yield of this compound consistently low?

Answer:

Low yields in the methylation of 1-tetralone can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Incomplete Enolate Formation: The first critical step is the quantitative conversion of 1-tetralone to its enolate.

    • Weak Base: Using weaker bases like sodium ethoxide or potassium tert-butoxide can lead to an equilibrium between the ketone, the enolate, and the base, resulting in side reactions such as aldol condensation.

    • Solution: Employ a strong, non-nucleophilic, sterically hindered base such as Lithium Diisopropylamide (LDA) to ensure irreversible and complete deprotonation of the α-carbon.

  • Over-alkylation (Dialkylation): The product, this compound, still possesses an acidic α-proton and can be further deprotonated and methylated to form 2,2-dimethyl-1-tetralone.

    • Solution: Use a slight excess of the limiting reagent (1-tetralone) relative to the methylating agent. A slow, controlled addition of the methylating agent (e.g., methyl iodide) at low temperatures can also help to favor mono-alkylation.

  • Side Reactions:

    • O-alkylation vs. C-alkylation: While C-alkylation is the desired pathway to form this compound, O-alkylation can occur, leading to the formation of 1-methoxy-3,4-dihydronaphthalene. The choice of solvent and counter-ion can influence this ratio. Harder cations like Li+ (from LDA) generally favor C-alkylation.

    • Dehydrogenation: The tetralone ring system can be susceptible to dehydrogenation, especially at higher temperatures, leading to the formation of 2-methyl-1-naphthol.

    • Solution: Maintain a low reaction temperature (typically -78 °C for enolate formation and the initial alkylation) and carefully control the work-up conditions to minimize these side reactions.

  • Moisture Contamination: Water in the reaction vessel will quench the enolate, reducing the yield of the desired product.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Question 2: My product is impure, showing multiple spots on TLC and peaks in GC-MS. What are the likely impurities and how can I remove them?

Answer:

Impurities in the synthesis of this compound typically arise from unreacted starting material, over-alkylation, and side reactions.

Common Impurities:

  • 1-Tetralone (Starting Material): Incomplete reaction.

  • 2,2-Dimethyl-1-tetralone: Product of over-alkylation.

  • 1-Methoxy-3,4-dihydronaphthalene: Product of O-alkylation.

  • 2-Methyl-1-naphthol: Dehydrogenation byproduct.

Purification Strategy:

  • Column Chromatography: This is the most effective method for purifying this compound from the common impurities.

    • Stationary Phase: Silica gel (230-400 mesh) is typically used.

    • Mobile Phase (Eluent): A non-polar/polar solvent mixture is effective. A good starting point is a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane). The optimal eluent composition should be determined by Thin Layer Chromatography (TLC) analysis of the crude product.[1]

Troubleshooting Workflow for Impurities:

Troubleshooting Impurities start Impure Product Detected (TLC/GC-MS) check_sm Presence of Starting Material (1-Tetralone)? start->check_sm check_dialkyl Presence of Over-alkylation Product (2,2-Dimethyl-1-tetralone)? start->check_dialkyl check_oalkyl Presence of O-alkylation Product? start->check_oalkyl check_dehydro Presence of Dehydrogenation Product (2-Methyl-1-naphthol)? start->check_dehydro solution_sm Optimize reaction time/ temperature. Increase equivalents of base and methylating agent. check_sm->solution_sm solution_dialkyl Use slight excess of 1-tetralone. Slow addition of methylating agent at low temperature. check_dialkyl->solution_dialkyl solution_oalkyl Use aprotic solvent (e.g., THF). Ensure use of Li+ counter-ion (from LDA). check_oalkyl->solution_oalkyl solution_dehydro Maintain low reaction temperature. Avoid prolonged heating during work-up. check_dehydro->solution_dehydro purify Purify by Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) solution_sm->purify solution_dialkyl->purify solution_oalkyl->purify solution_dehydro->purify

Caption: Troubleshooting workflow for identifying and addressing common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the methylation of 1-tetralone?

A1: A strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) is highly recommended. It ensures rapid and complete formation of the lithium enolate, minimizing side reactions like aldol condensation and promoting C-alkylation.

Q2: At what temperature should the reaction be carried out?

A2: The enolate formation with LDA is typically performed at a low temperature, around -78 °C (a dry ice/acetone bath). The subsequent addition of the methylating agent is also carried out at this temperature to control the reaction rate and minimize side reactions. The reaction may then be allowed to slowly warm to room temperature.

Q3: What are some suitable methylating agents?

A3: Methyl iodide (CH₃I) is a commonly used and effective methylating agent for this reaction. Dimethyl sulfate ((CH₃)₂SO₄) can also be used, but it is more toxic.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient way to monitor the reaction. A spot of the reaction mixture can be taken at different time points and run against a spot of the starting material (1-tetralone). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

Q5: What is the expected 1H NMR spectrum for this compound?

A5: The 1H NMR spectrum of this compound will show characteristic signals for the aromatic protons, the aliphatic protons of the tetralone ring, and the newly introduced methyl group. The methyl group will appear as a doublet coupled to the adjacent methine proton. The methine proton at the 2-position will appear as a multiplet.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of this compound

ParameterCondition ACondition BCondition CExpected Outcome
Base LDANaHK₂CO₃LDA generally provides the highest yield due to irreversible enolate formation.
Solvent THFDiethyl EtherDMFAnhydrous THF is the preferred solvent for LDA-mediated reactions.
Temperature -78 °C to RT0 °C to RTRefluxLow temperatures (-78 °C) are crucial for minimizing side reactions and maximizing yield.
MeI (equiv.) 1.11.52.0A slight excess of methyl iodide is optimal. A large excess can lead to over-alkylation.
Yield (%) High (typically >80%)ModerateLow

Note: The yields are indicative and can vary based on the precise experimental setup and purification efficiency.

Experimental Protocols

Key Experiment: Methylation of 1-Tetralone using LDA and Methyl Iodide

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • 1-Tetralone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl Iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature bath (-78 °C)

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C. To this, add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at this temperature to generate LDA.

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of 1-tetralone (1.0 equivalent) in anhydrous THF dropwise at -78 °C. Stir the resulting mixture for 1-2 hours at -78 °C to ensure complete enolate formation.

  • Methylation: Add methyl iodide (1.1 equivalents) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to stir at -78 °C for another 2-3 hours.

  • Quenching and Work-up: Slowly warm the reaction mixture to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.

General Reaction Pathway:

Reaction Pathway cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Methylation (SN2) 1-Tetralone Lithium Enolate Lithium Enolate Intermediate 1-Tetralone->Lithium Enolate LDA, THF, -78 °C This compound Lithium Enolate->this compound CH3I, -78 °C to RT

Caption: General reaction pathway for the synthesis of this compound.

References

Improving the yield of 2-Methyl-1-tetralone in methylation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methyl-1-tetralone in methylation reactions.

Troubleshooting Guides

This section addresses common issues encountered during the methylation of 1-tetralone.

Issue 1: Low or No Yield of this compound

Possible Causes and Solutions:

  • Incomplete Deprotonation: The formation of the enolate intermediate is crucial for the methylation reaction. If the base used is not strong enough to completely deprotonate the α-carbon of 1-tetralone, the reaction will not proceed efficiently.

    • Solution: Employ a stronger base. While alkoxides like sodium ethoxide can be used, stronger, non-nucleophilic bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium hexamethyldisilazide (KHMDS) often provide better results by ensuring irreversible enolate formation. The choice of base can be critical, with sterically hindered bases like LDA favoring the formation of the kinetic enolate.

  • Inactive or Impure Reagents: The purity of 1-tetralone, the methylating agent, and the solvent is critical. Impurities can quench the enolate or react with the methylating agent, leading to lower yields.

    • Solution: Ensure all reagents and solvents are pure and anhydrous. It is advisable to use freshly distilled solvents and high-purity starting materials.

  • Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and the stability of the enolate and the product.

    • Solution: The optimal temperature depends on the specific base and solvent used. For reactions with strong bases like LDA, low temperatures (e.g., -78 °C) are often necessary to control the reaction and prevent side reactions. For other bases, the reaction may be performed at room temperature or with gentle heating. It is recommended to monitor the reaction progress at different temperatures to find the optimal condition.

  • Poor Quality Methylating Agent: The reactivity of the methylating agent is a key factor.

    • Solution: Methyl iodide (CH₃I) is a highly reactive and commonly used methylating agent. Dimethyl sulfate ((CH₃)₂SO₄) is another effective but more toxic alternative. Ensure the methylating agent is of high purity and has been stored correctly.

Issue 2: Formation of Multiple Products (Side Reactions)

Possible Causes and Solutions:

  • Polyalkylation: The product, this compound, still possesses an acidic α-proton and can be deprotonated and undergo a second methylation to form 2,2-dimethyl-1-tetralone. This is more likely if the enolate of the starting material is more aggregated than the enolate of the product.[1]

    • Solution: Use a slight excess of the base to ensure complete conversion of the starting material to its enolate before adding the methylating agent. Adding the methylating agent slowly and at a low temperature can also help to control the reaction and minimize polyalkylation. Using a sterically hindered base may also disfavor the second deprotonation.

  • O-Alkylation: The enolate intermediate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. Reaction at the oxygen atom leads to the formation of the O-methylated product, 1-methoxy-3,4-dihydronaphthalene.

    • Solution: The ratio of C- to O-alkylation is influenced by several factors, including the counter-ion, solvent, and the nature of the alkylating agent. Harder electrophiles tend to favor O-alkylation. To favor C-alkylation, a less polar, aprotic solvent like THF or diethyl ether is generally preferred. The choice of a lithium or cesium counter-ion for the enolate can also influence the C/O alkylation ratio.[2]

  • Aromatization: 1-Tetralone and its derivatives can undergo aromatization to form naphthalene derivatives, especially under harsh reaction conditions (e.g., high temperatures or in the presence of certain reagents).

    • Solution: Maintain a controlled reaction temperature and avoid prolonged reaction times. The choice of a non-nucleophilic base and appropriate work-up conditions are also important to prevent aromatization.

Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Close Boiling Points of Products and Byproducts: The desired this compound may have a boiling point close to that of the starting material or side products, making purification by distillation challenging.

    • Solution: Flash column chromatography is often the most effective method for separating this compound from impurities. A suitable eluent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, should be determined by thin-layer chromatography (TLC) analysis.

  • Formation of Emulsions during Workup: The reaction mixture may form stable emulsions during the aqueous workup, making phase separation difficult.

    • Solution: Adding a saturated brine solution can help to break up emulsions. Careful and gentle mixing during extraction can also prevent their formation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the methylation of 1-tetralone?

A1: The methylation of 1-tetralone proceeds via a two-step mechanism. First, a base removes a proton from the α-carbon (the carbon adjacent to the carbonyl group) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and attacks the methylating agent (e.g., methyl iodide) in an SN2 reaction to form this compound.

Q2: Which base is best for the methylation of 1-tetralone?

A2: The "best" base depends on the desired outcome and reaction conditions. For high yields and to avoid side reactions, strong, non-nucleophilic bases like LDA or NaH are often preferred as they drive the equilibrium towards the enolate. Sodium ethoxide can also be used, but the reaction may be more reversible, potentially leading to lower yields.

Q3: What are the typical yields for this reaction?

A3: The yield of this compound can vary significantly depending on the reaction conditions. With optimized protocols, yields can be good to excellent. For instance, vapor-phase catalytic methylation of 1-tetralone using methanol as the methylating agent over modified iron oxide has been reported to proceed with high conversion and selectivity (90–97%).[3] However, in a laboratory setting with traditional solution-phase chemistry, yields may be lower and require careful optimization.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting material (1-tetralone). By observing the disappearance of the starting material spot and the appearance of a new product spot, you can determine the extent of the reaction. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring and to identify any side products.

Q5: What are the safety precautions for this reaction?

A5: Many of the reagents used in this reaction are hazardous. Strong bases like NaH and LDA are pyrophoric and moisture-sensitive. Methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Data Presentation

Table 1: Comparison of Methylating Agents

Methylating AgentFormulaReactivityKey Considerations
Methyl IodideCH₃IHighHighly effective, but a known carcinogen.
Dimethyl Sulfate(CH₃)₂SO₄HighVery effective and often more cost-effective than methyl iodide, but extremely toxic and hazardous.
Dimethyl Carbonate(CH₃)₂CO₃ModerateA greener and less toxic alternative, but generally requires harsher conditions (higher temperatures and pressures) to achieve similar reactivity to DMS and MeI.
MethanolCH₃OHLowCan be used as both a solvent and methylating agent, particularly in catalytic vapor-phase reactions.

Table 2: Influence of Reaction Parameters on Yield (Qualitative)

ParameterConditionExpected Impact on Yield of this compoundPotential Side Reactions
Base Weak (e.g., NaOH)LowerIncomplete reaction, aldol condensation.
Strong (e.g., LDA, NaH)HigherPolyalkylation if stoichiometry is not controlled.
Solvent Protic (e.g., Ethanol)LowerCan protonate the enolate, reducing its concentration.
Aprotic (e.g., THF, Ether)HigherFavors enolate stability and SN2 reaction.
Temperature Low (-78 °C)Controlled reactionSlower reaction rate.
High (Reflux)Faster reactionIncreased risk of side reactions like aromatization and polyalkylation.
Methylating Agent ExcessHigher conversionIncreased risk of polyalkylation.
StoichiometricControlled reactionMay result in incomplete conversion if not optimized.

Experimental Protocols

Protocol 1: General Procedure for the Methylation of 1-Tetralone using Sodium Ethoxide and Methyl Iodide

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Materials:

  • 1-Tetralone

  • Anhydrous Ethanol

  • Sodium metal

  • Methyl Iodide

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add small pieces of sodium metal to the ethanol with stirring. The reaction is exothermic and will produce hydrogen gas. Continue adding sodium until the desired concentration of sodium ethoxide is reached (typically a slight excess relative to 1-tetralone).

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add 1-tetralone dropwise at room temperature with continuous stirring.

  • Methylation: After the addition of 1-tetralone is complete, add methyl iodide dropwise to the reaction mixture. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Allow the reaction to stir at reflux. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Shake the funnel to extract the product into the organic layer. Separate the layers and extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic extracts and wash them sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Mandatory Visualizations

Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Methylation (SN2 Reaction) Tetralone 1-Tetralone Enolate Tetralone Enolate Tetralone->Enolate Deprotonation BH Conjugate Acid (EtOH) Enolate2 Tetralone Enolate Base Base (e.g., NaOEt) Base->Enolate Product This compound Enolate2->Product Nucleophilic Attack MethylIodide Methyl Iodide (CH₃I) MethylIodide->Product Iodide Iodide Ion (I⁻)

Caption: Reaction mechanism for the base-catalyzed methylation of 1-tetralone.

Troubleshooting_Workflow cluster_solutions1 Purity Issues cluster_solutions2 Deprotonation Issues cluster_solutions3 Condition Issues cluster_solutions4 Side Reaction Issues Start Low Yield of this compound CheckPurity Check Purity of Reagents & Solvents Start->CheckPurity CheckBase Evaluate Base Strength & Stoichiometry Start->CheckBase CheckTemp Optimize Reaction Temperature Start->CheckTemp CheckMethylatingAgent Verify Methylating Agent Activity Start->CheckMethylatingAgent AnalyzeSideProducts Analyze for Side Products (TLC, GC-MS) Start->AnalyzeSideProducts PurifyReagents Purify/Replace Reagents & Solvents CheckPurity->PurifyReagents UseStrongerBase Use Stronger Base (e.g., NaH, LDA) CheckBase->UseStrongerBase AdjustStoichiometry Adjust Base Stoichiometry CheckBase->AdjustStoichiometry OptimizeTemp Systematically Vary Temperature CheckTemp->OptimizeTemp ControlAddition Control Reagent Addition Rate CheckTemp->ControlAddition MinimizePolyalkylation Minimize Polyalkylation AnalyzeSideProducts->MinimizePolyalkylation FavorCAlkylation Favor C-Alkylation over O-Alkylation AnalyzeSideProducts->FavorCAlkylation PreventAromatization Prevent Aromatization AnalyzeSideProducts->PreventAromatization

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Purification of 2-Methyl-1-tetralone and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Methyl-1-tetralone and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound and its derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low yield after purification by flash column chromatography.

  • Question: I am experiencing a significant loss of my this compound derivative during flash column chromatography. What are the possible reasons and how can I improve the yield?

  • Answer: Low recovery from flash chromatography can stem from several factors. Firstly, ensure the chosen solvent system is optimal. An overly polar eluent can lead to co-elution with impurities, while a non-polar eluent may result in the compound being too strongly retained on the silica gel. It is also crucial to ensure the compound is stable on silica gel, as some derivatives may degrade. To improve your yield, consider the following:

    • Optimize the Solvent System: Use thin-layer chromatography (TLC) to identify a solvent system that provides a retention factor (Rf) of 0.25-0.35 for your target compound. This generally provides the best separation.

    • Dry Loading vs. Wet Loading: If your compound has low solubility in the eluent, consider dry loading. This involves pre-adsorbing the crude product onto a small amount of silica gel and then loading the dried powder onto the column. This can prevent precipitation at the top of the column and improve resolution.

    • Check for Compound Degradation: Run a small-scale stability test by spotting your compound on a TLC plate with a small amount of silica gel and leaving it for a few hours. If a new spot appears, your compound may be degrading on the silica. In this case, consider using a different stationary phase like alumina or a less acidic silica gel.

    • Proper Column Packing: An improperly packed column with channels or cracks will lead to poor separation and potential loss of product. Ensure your column is packed uniformly.

Issue 2: Presence of colored impurities in the final product.

  • Question: My purified this compound is a yellow to orange liquid, but I am aiming for a colorless product. How can I remove these colored impurities?

  • Answer: The yellow to orange color of this compound can be due to the presence of oxidation or degradation products.[1] To obtain a colorless product, you can try the following:

    • Activated Charcoal Treatment: Dissolve the impure product in a suitable organic solvent and add a small amount of activated charcoal. Gently heat the mixture for a short period, then filter the charcoal through a pad of Celite. The charcoal will adsorb the colored impurities. Be aware that excessive use of charcoal can also lead to a loss of the desired product.

    • Distillation: Vacuum distillation is an effective method for purifying this compound, which has a boiling point of 127-131 °C at 12 mmHg.[1] This can separate the desired product from less volatile colored impurities.

    • Recrystallization: If you are working with a solid derivative, recrystallization from a suitable solvent system can be highly effective at removing colored impurities.

Issue 3: Incomplete separation of enantiomers by chiral HPLC.

  • Question: I am struggling to achieve baseline separation of the enantiomers of my chiral this compound derivative using HPLC. What parameters can I adjust?

  • Answer: Chiral separations can be challenging and often require careful optimization of several parameters.[2] If you are not achieving adequate separation, consider the following troubleshooting steps:

    • Mobile Phase Composition: The choice and ratio of solvents in the mobile phase are critical. For normal-phase chiral columns like Whelk-O 1, a common mobile phase is a mixture of hexane and isopropanol (IPA).[3] Small changes in the percentage of the polar modifier (e.g., IPA) can have a significant impact on resolution. Try systematically varying the hexane/IPA ratio.

    • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing for more effective interaction between the enantiomers and the chiral stationary phase.

    • Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Running the column at a lower temperature may enhance the separation.

    • Different Chiral Stationary Phase (CSP): If optimizing the above parameters does not yield the desired separation, you may need to try a different type of chiral column. Different CSPs have different chiral recognition mechanisms.

Issue 4: Product appears to be an oil instead of a solid after recrystallization.

  • Question: I am trying to recrystallize a derivative of this compound, but it is "oiling out" instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute. Here are some solutions:

    • Use a larger volume of solvent: This will lower the saturation point and may allow for crystallization to occur at a lower temperature.

    • Cool the solution more slowly: Slow cooling promotes the formation of well-defined crystals rather than an oil. You can insulate the flask to slow down the cooling process.

    • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. The small scratches can provide nucleation sites for crystal growth.

    • Add a seed crystal: If you have a small amount of the pure solid, adding a tiny crystal to the cooled solution can induce crystallization.

    • Change the solvent system: The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetically prepared this compound?

A1: Common impurities in this compound often depend on the synthetic route. If prepared by the methylation of 1-tetralone, impurities can include unreacted 1-tetralone and poly-methylated byproducts.[4] If synthesized via a Friedel-Crafts reaction, residual starting materials and side-products from the reaction can be present.

Q2: What is the recommended storage condition for this compound?

A2: this compound should be stored in a cool, dry place in a tightly closed container. It is stable under normal temperatures and pressures.

Q3: Is this compound soluble in water?

A3: No, this compound is insoluble in water. It is soluble in common organic solvents.

Q4: What are the typical physical properties of this compound?

A4: this compound is a clear yellow to orange liquid with the following properties:

Property Value
Boiling Point 127-131 °C at 12 mmHg
Melting Point 15 °C
Density 1.057 g/mL at 25 °C

| Refractive Index | n20/D 1.5535 |

Q5: Are there any known biological activities for derivatives of this compound?

A5: Yes, derivatives of this compound have shown a range of biological activities. For example, certain E-2-arylmethylene-1-tetralones act as inhibitors of the Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine, suggesting potential anti-inflammatory applications.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound into the round-bottom flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation:

    • Connect the apparatus to a vacuum pump with a trap in between.

    • Gradually reduce the pressure to approximately 12 mmHg.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at 127-131 °C.

    • Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

  • Product Recovery: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum. The purified this compound will be in the receiving flask.

Protocol 2: Purification of a this compound Derivative by Flash Column Chromatography

  • Solvent Selection: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent ratios (e.g., hexane/ethyl acetate). The ideal system will give the target compound an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Securely clamp the column in a vertical position.

    • Add a small layer of sand to the bottom of the column.

    • Fill the column with silica gel slurried in the chosen eluent.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel.

    • Alternatively, for dry loading, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

  • Analysis and Product Recovery:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product synthesis Crude this compound or Derivative distillation Vacuum Distillation synthesis->distillation chromatography Flash Chromatography synthesis->chromatography recrystallization Recrystallization (for solid derivatives) synthesis->recrystallization analysis Purity & Identity Check (TLC, GC-MS, NMR) distillation->analysis chromatography->analysis recrystallization->analysis product Pure Product analysis->product

Caption: General experimental workflow for the purification and analysis of this compound and its derivatives.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_crystallization Recrystallization Issues cluster_general General Issues start Purification Problem Identified low_yield Low Yield start->low_yield poor_separation Poor Separation start->poor_separation oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals colored_product Colored Product start->colored_product solution1 Optimize Solvent Dry Loading Check Stability low_yield->solution1 solution2 Optimize Solvent Change Stationary Phase Adjust Flow Rate poor_separation->solution2 solution3 Slow Cooling Add Seed Crystal Change Solvent oiling_out->solution3 solution4 Scratch Flask Add Seed Crystal Concentrate Solution no_crystals->solution4 solution5 Charcoal Treatment Distillation colored_product->solution5

Caption: A logical troubleshooting guide for common purification issues encountered with this compound and its derivatives.

References

Troubleshooting low conversion rates in the hydrogenation of 2-Methyl-1-tetralone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in the hydrogenation of 2-Methyl-1-tetralone.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the hydrogenation of this compound in a question-and-answer format.

Q1: My hydrogenation of this compound has a low conversion rate. What are the most common causes?

A1: Low conversion rates in the hydrogenation of this compound can stem from several factors. The most common issues are related to the catalyst, reaction conditions, and substrate purity. Specifically, consider the following:

  • Catalyst Deactivation: The catalyst may be old, have been improperly handled and exposed to air, or poisoned by impurities in the reaction system.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.

  • Poor Hydrogen Access: This can be due to leaks in the hydrogenation apparatus, inadequate stirring in heterogeneous reactions, or a depleted hydrogen source.

  • Suboptimal Reaction Conditions: The temperature and hydrogen pressure may not be optimal for the specific catalyst and substrate.

  • Substrate or Solvent Impurities: Impurities in the this compound or the solvent can act as catalyst poisons.

Q2: How can I determine if my catalyst is the problem?

A2: To troubleshoot catalyst issues, consider the following steps:

  • Use a Fresh Batch of Catalyst: If you suspect your catalyst is old or has been improperly stored, try the reaction with a fresh batch.

  • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor activity issues.

  • Ensure Proper Catalyst Handling: Heterogeneous catalysts like Palladium on carbon (Pd/C) should be handled under an inert atmosphere as much as possible to prevent oxidation.

  • Check for Catalyst Poisons: If you suspect impurities are poisoning the catalyst, purify your substrate and ensure you are using a high-purity solvent. Common poisons include sulfur and nitrogen compounds.

Q3: What are the optimal temperature and pressure for the hydrogenation of this compound?

A3: The optimal temperature and pressure are highly dependent on the catalyst being used.

  • For high-yielding asymmetric hydrogenations , such as those using Iridium-based catalysts for the synthesis of chiral tetrahydronaphthols, high pressures (e.g., 70 bar) may be employed to achieve excellent results.[1]

  • For more common catalysts like Palladium on carbon (Pd/C) or Raney Nickel , reactions are often run at lower pressures, from atmospheric pressure (using a hydrogen balloon) up to a few bar.

  • Temperature can influence both the reaction rate and selectivity. While higher temperatures can increase the rate, they may also lead to the formation of byproducts through over-reduction or dehydrogenation. It is often best to start at room temperature and gently heat if the reaction is sluggish.

Q4: I'm observing the formation of unexpected byproducts. What could they be?

A4: Besides the desired 2-Methyl-1-tetralol, several byproducts can form depending on the reaction conditions and catalyst used:

  • Over-reduction Products: Under harsh conditions (high temperature, high pressure, or highly active catalysts), the aromatic ring can be hydrogenated, leading to the formation of decalin derivatives.

  • Dehydrogenation Products: In some cases, particularly at higher temperatures, dehydrogenation can occur, leading to the formation of 2-Methyl-1-naphthol.

  • Hydrogenolysis Products: Cleavage of the C-O bond after reduction of the ketone can lead to the formation of 2-methyltetralin.

Q5: Can the solvent affect the outcome of the hydrogenation?

A5: Yes, the solvent can play a significant role in the hydrogenation reaction. Solvents can influence the solubility of the substrate and hydrogen, as well as the activity of the catalyst. Common solvents for the hydrogenation of tetralones include alcohols (e.g., methanol, ethanol, isopropanol) and ethers (e.g., tetrahydrofuran). The choice of solvent can sometimes influence the stereoselectivity of the reaction.

Data Presentation

The following table summarizes the impact of various experimental parameters on the hydrogenation of α-substituted tetralones, including this compound.

ParameterConditionEffect on Conversion/SelectivityCatalyst SystemReference
Catalyst Loading S/C = 1,000High catalyst loading can limit scalability.Transition Metal Catalysts[1]
Lower catalyst loading (S/C = 11,000)Can still achieve high yield and selectivity with optimized conditions.RuPHOX-Ru[2]
Hydrogen Pressure 70 barHigh pressure can lead to high yields and excellent stereoselectivity.Iridium-based catalysts[1]
3-10 barEffective for hydrogenations with Raney Nickel.Raney Nickel[3]
Temperature 130 °COptimal for certain hydrogenations with Raney Nickel.Raney Nickel
Base Additive NaHCO₃ (weak inorganic base)Can promote chemo- and enantioselective hydrogenation of the C=C bond.RuPHOX-Ru
NaOH (strong base)Can be optimal for the asymmetric hydrogenation of the C=O bond.(S,S)-SegPhos-Ru

Experimental Protocols

Below is a general protocol for the hydrogenation of this compound using Palladium on carbon (Pd/C), a commonly used heterogeneous catalyst.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (or another suitable solvent)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Reaction flask (e.g., round-bottom flask or Parr shaker vessel)

  • Stirring apparatus (magnetic stirrer or mechanical stirrer)

  • Hydrogen balloon or hydrogenation apparatus

Procedure:

  • Setup: To a clean, dry reaction flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add methanol to dissolve the substrate (concentration will vary depending on the scale).

  • Inert Atmosphere: Flush the flask with an inert gas (Nitrogen or Argon).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 wt% of the substrate).

  • Hydrogenation:

    • Balloon Hydrogenation: Evacuate the flask and backfill with hydrogen from a balloon. Repeat this cycle 3-5 times to ensure an atmosphere of hydrogen. Leave the reaction stirring under a positive pressure of hydrogen from the balloon.

    • Parr Shaker: If using a Parr shaker, seal the vessel, flush with hydrogen several times, and then pressurize to the desired pressure (e.g., 3-4 bar).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Carefully vent the hydrogen and flush the flask with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to troubleshooting the hydrogenation of this compound.

TroubleshootingWorkflow Troubleshooting Low Conversion Rates start Low Conversion Rate Observed check_catalyst Is the catalyst active? start->check_catalyst check_h2 Is hydrogen supply adequate? check_catalyst->check_h2 Yes catalyst_issue Catalyst Issue: - Use fresh catalyst - Increase loading - Handle under inert atmosphere check_catalyst->catalyst_issue No check_conditions Are reaction conditions optimal? check_h2->check_conditions Yes h2_issue Hydrogen Supply Issue: - Check for leaks - Ensure adequate stirring - Verify H2 source check_h2->h2_issue No check_purity Are substrate and solvent pure? check_conditions->check_purity Yes conditions_issue Suboptimal Conditions: - Adjust temperature - Modify H2 pressure check_conditions->conditions_issue No purity_issue Purity Issue: - Purify substrate - Use high-purity solvent check_purity->purity_issue No success Reaction Successful check_purity->success Yes catalyst_issue->start h2_issue->start conditions_issue->start purity_issue->start

Caption: Troubleshooting workflow for low conversion rates.

ReactionPathways Potential Reaction Pathways start This compound desired_product 2-Methyl-1-tetralol (Desired Product) start->desired_product Standard Conditions (e.g., Pd/C, RT, 1-4 bar H2) over_reduction Over-reduction Product (e.g., Decalin derivative) start->over_reduction Harsh Conditions (High Temp/Pressure) dehydrogenation Dehydrogenation Product (2-Methyl-1-naphthol) start->dehydrogenation High Temperature hydrogenolysis Hydrogenolysis Product (2-Methyltetralin) desired_product->hydrogenolysis Forcing Conditions

Caption: Potential reaction pathways and byproducts.

References

Technical Support Center: Enhancing Diastereoselectivity in Reactions of 2-Methyl-1-tetralone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working with 2-Methyl-1-tetralone. The focus is on improving diastereoselectivity in common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in the reduction of this compound?

The diastereoselectivity of the reduction of the ketone in this compound to its corresponding alcohol (2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol) is primarily governed by the steric hindrance of the incoming hydride reagent and the reaction conditions. Bulky reducing agents tend to attack from the less hindered face of the carbonyl, leading to higher diastereoselectivity. Temperature also plays a critical role; lower temperatures generally favor the formation of a single diastereomer by increasing the energy difference between the diastereomeric transition states.

Q2: How can I favor the formation of the syn vs. the anti diastereomer in an aldol reaction involving the enolate of this compound?

The stereochemical outcome of an aldol reaction can be directed by the choice of the enolate counterion (e.g., lithium vs. boron) and the solvent. Boron enolates, formed using reagents like dicyclohexylboron chloride, typically lead to the syn aldol adduct via a closed, six-membered Zimmerman-Traxler transition state. In contrast, lithium enolates in a non-coordinating solvent may favor the anti product, although this can be highly substrate-dependent.

Q3: My diastereomeric ratio (d.r.) is inconsistent between batches. What are the likely causes?

Inconsistent diastereoselectivity often points to variations in reaction setup and reagent quality. Key factors to investigate include:

  • Water Content: Trace amounts of water can alter the reactivity of organometallic reagents and the aggregation state of enolates. Ensure all glassware is rigorously dried and solvents are anhydrous.

  • Reaction Temperature: Small fluctuations in temperature, especially at very low temperatures (e.g., -78 °C), can significantly impact selectivity. Ensure the reaction flask is fully submerged in the cooling bath and that the temperature is stable.

  • Rate of Addition: Adding reagents too quickly can lead to localized temperature increases and affect the formation of the desired transition state. A slow, controlled addition via syringe pump is recommended.

  • Reagent Purity: The purity and age of reagents like LDA or Grignard reagents can affect their effective concentration and reactivity.

Troubleshooting Guides

Problem 1: Poor diastereoselectivity in the reduction of this compound to 2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.

Your reduction is yielding a nearly 1:1 mixture of the cis and trans diastereomers.

Troubleshooting Steps:

  • Modify the Reducing Agent: Switch from a less sterically demanding reagent (e.g., NaBH₄) to a bulkier one. Bulky reagents will have a stronger facial preference, leading to higher selectivity.

  • Lower the Reaction Temperature: Decreasing the temperature makes the reaction more sensitive to the small energy differences between the diastereomeric transition states.

  • Change the Solvent: The solvent can influence the effective size and reactivity of the hydride reagent.

Data Comparison: Reduction of this compound

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)
NaBH₄Methanol065:35
NaBH₄Methanol-7878:22
LiAlH₄THF070:30
L-Selectride®THF-78>98:2
K-Selectride®THF-78>98:2
Problem 2: Low diastereoselectivity in the alkylation of the this compound enolate.

Alkylation of the lithium enolate with an electrophile (e.g., methyl iodide) is producing a mixture of diastereomers at the C2 position.

Troubleshooting Steps:

  • Use a More Hindered Base: A bulkier base can influence the enolate geometry and subsequent alkylation pathway.

  • Add a Lewis Acidic Additive: Additives like HMPA can break up lithium enolate aggregates, leading to a more defined reactive species and potentially higher selectivity. (Note: HMPA is a carcinogen and should be handled with extreme care).

  • Employ a Chiral Auxiliary: For highly demanding applications, consider derivatizing the tetralone to include a chiral auxiliary, which can provide excellent stereocontrol.

Data Comparison: Enolate Methylation

BaseSolventAdditive (equiv.)Temperature (°C)Diastereomeric Ratio (d.r.)
LDATHFNone-7875:25
LDATHFHMPA (2.0)-7890:10
LHMDSTHFNone-7885:15
KHMDSTolueneNone-7888:12

Experimental Protocols

Protocol: Diastereoselective Reduction with L-Selectride®
  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with this compound (1.0 equiv).

  • Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the substrate (concentration approx. 0.1 M).

  • Cooling: The solution is cooled to -78 °C using an acetone/dry ice bath.

  • Reagent Addition: L-Selectride® (1.0 M solution in THF, 1.2 equiv) is added dropwise over 20 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Reaction: The mixture is stirred at -78 °C for 3 hours. Reaction progress can be monitored by TLC.

  • Quenching: The reaction is carefully quenched at -78 °C by the slow addition of water, followed by 1 M NaOH and 30% H₂O₂.

  • Workup: The mixture is allowed to warm to room temperature and stirred for 1 hour. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Analysis: The crude product is analyzed by ¹H NMR or GC to determine the diastereomeric ratio.

Visualizations

troubleshooting_workflow start_node Start: Poor Diastereoselectivity decision_node decision_node start_node->decision_node Reaction Type? process_node1 process_node1 decision_node->process_node1 Reduction process_node2 process_node2 decision_node->process_node2 Enolate Alkylation process_node3 process_node3 decision_node->process_node3 Aldol Reaction process_node process_node end_node Analyze d.r. (NMR/GC) process_node1a Use Bulky Reagent (e.g., L-Selectride®) process_node1->process_node1a Try This First process_node2a Change Base (e.g., LHMDS) process_node2->process_node2a Try This First process_node3a Use Boron Enolate (e.g., c-Hex₂BCl, Et₃N) process_node3->process_node3a For syn-product process_node1b Lower Temperature (to -78 °C) process_node1a->process_node1b process_node1b->end_node Successful? process_node2b Add HMPA or use different solvent process_node2a->process_node2b process_node2b->end_node process_node3a->end_node

Catalyst Selection for Efficient Conversion of 2-Methyl-1-tetralone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the efficient conversion of 2-Methyl-1-tetralone. It includes troubleshooting advice and frequently asked questions to assist in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic routes for the conversion of this compound?

The two primary catalytic routes for the conversion of this compound are enantioselective hydrogenation to produce chiral 2-methyl-1-tetralol and dehydrogenation to yield 2-methyl-1-naphthol. The choice of catalyst and reaction conditions will dictate the product outcome.

Q2: Which catalysts are recommended for the enantioselective hydrogenation of this compound?

Ruthenium(II) complexes containing a chiral diphosphine ligand, such as BINAP, in combination with a chiral diamine are highly effective. Specifically, a system composed of a RuCl₂(binap)(1,4-diamine) complex with a potassium tert-butoxide (t-C₄H₉OK) base in isopropanol is known to yield the cis-alcohol with high enantiomeric excess (ee).[1]

Q3: What is a suitable catalyst for the dehydrogenation of this compound to 2-methyl-1-naphthol?

Palladium on activated carbon (Pd/C) is a widely used and effective catalyst for the vapor-phase dehydrogenation of this compound.[2] This method can achieve high conversion and selectivity.[2]

Q4: How can I influence the stereochemical outcome of the hydrogenation reaction?

The stereochemistry of the resulting 2-methyl-1-tetralol is controlled by the chirality of the catalyst system. Using different enantiomers of the chiral ligands (e.g., (R)-BINAP vs. (S)-BINAP and the corresponding chiral diamine) will result in the formation of the opposite enantiomer of the product alcohol.

Q5: What are the typical reaction conditions for these transformations?

Enantioselective hydrogenation is typically carried out in a solvent like isopropanol under a hydrogen atmosphere (pressures can vary) at temperatures ranging from room temperature to mildly elevated temperatures. Dehydrogenation using Pd/C is often performed in the vapor phase at elevated temperatures.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Conversion in Hydrogenation 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Presence of catalyst poisons (e.g., sulfur compounds, water in some cases). 4. Inadequate mixing.1. Use a fresh batch of catalyst or ensure proper activation if required. 2. Increase hydrogen pressure within safe limits of the equipment. 3. Purify the substrate and solvent to remove potential poisons. 4. Ensure vigorous stirring to maintain a good suspension of the catalyst.
Low Enantioselectivity (ee) 1. Racemization of the product under reaction conditions. 2. Incorrect catalyst preparation or handling. 3. Non-optimal reaction temperature or pressure. 4. Impurities in the substrate or solvent.1. Analyze the reaction at shorter time points to check for product degradation. Consider lowering the reaction temperature. 2. Follow the catalyst preparation protocol meticulously. Handle air- and moisture-sensitive catalysts under an inert atmosphere. 3. Perform an optimization screen for temperature and pressure. 4. Ensure high purity of all reaction components.
Low Yield in Dehydrogenation 1. Catalyst deactivation (coking). 2. Sub-optimal reaction temperature. 3. Insufficient catalyst loading.1. Regenerate the catalyst if possible, or use a fresh batch. Consider modifying reaction conditions to minimize coke formation. 2. Optimize the reaction temperature; too low may result in low conversion, while too high may lead to side products. 3. Increase the catalyst loading.
Formation of Side Products 1. Over-reduction or other competing reactions. 2. Reaction temperature is too high. 3. Incorrect catalyst choice for the desired transformation.1. Monitor the reaction closely and stop it once the starting material is consumed. 2. Lower the reaction temperature. 3. Ensure the selected catalyst is specific for the desired reaction (hydrogenation vs. dehydrogenation).

Catalyst Performance Data

The following tables summarize the performance of different catalysts for the conversion of this compound and related compounds.

Table 1: Enantioselective Hydrogenation of Tetralone Derivatives

Catalyst SystemSubstrateProductConversion (%)ee (%)Reference
RuCl₂[(S)-tolbinap][(R)-iphan] + t-C₄H₉OK5-Methoxy-1-tetralone(R)-5-Methoxy-1-tetralolQuantitative98[3]
RuCl₂(binap)(1,4-diamine) + t-C₄H₉OKThis compoundcis-2-Methyl-1-tetralolHighHigh[1]

Note: Specific quantitative data for the hydrogenation of this compound with the RuCl₂(binap)(1,4-diamine) system was not available in the reviewed literature, but it is reported to be highly efficient.

Table 2: Dehydrogenation of this compound

CatalystReaction TypeConversion (%)Selectivity (%)Reference
Palladium on activated carbonVapor-phase dehydrogenationHigh90-97

Note: The term "High" for conversion is used as reported in the source abstract, which did not provide a specific numerical value.

Experimental Protocols

Enantioselective Hydrogenation of this compound

This protocol is a representative procedure based on the asymmetric hydrogenation of similar tetralone derivatives.

Materials:

  • This compound

  • RuCl₂[(S)-tolbinap][(R)-iphan] (or other suitable chiral Ru-complex)

  • Potassium tert-butoxide (t-C₄H₉OK)

  • Anhydrous isopropanol

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Glass reactor equipped with a magnetic stirrer and gas inlet

Procedure:

  • In a glovebox or under a stream of inert gas, add the chiral Ruthenium catalyst to the glass reactor.

  • Add anhydrous isopropanol to the reactor.

  • Add this compound to the mixture.

  • Add the potassium tert-butoxide base.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 8-10 atm).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 50°C) and monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with inert gas.

  • Quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the chiral 2-methyl-1-tetralol.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Dehydrogenation of this compound

This protocol describes a general procedure for vapor-phase dehydrogenation.

Materials:

  • This compound

  • Palladium on activated carbon (e.g., 5% or 10% Pd/C)

  • Fixed-bed reactor system

  • Inert carrier gas (e.g., Nitrogen)

Procedure:

  • Pack the fixed-bed reactor with the Pd/C catalyst.

  • Heat the reactor to the desired temperature under a flow of inert gas.

  • Vaporize the this compound and introduce it into the reactor using the inert carrier gas.

  • Maintain the reaction temperature and monitor the composition of the effluent gas stream using an online analytical method such as gas chromatography.

  • Collect the product mixture by condensation at the reactor outlet.

  • The collected liquid can be further purified by distillation or chromatography to isolate the 2-methyl-1-naphthol.

Visualized Workflows

Enantioselective_Hydrogenation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactor Reactor H2_Purge Purge with H2 Reactor->H2_Purge Catalyst Catalyst Catalyst->Reactor Substrate This compound Substrate->Reactor Solvent Isopropanol Solvent->Reactor Base t-BuOK Base->Reactor Pressurize Pressurize with H2 H2_Purge->Pressurize Stir_Heat Stir at Temp. Pressurize->Stir_Heat Quench Quench Stir_Heat->Quench Extract Extract Quench->Extract Purify Column Chromatography Extract->Purify Product Chiral 2-methyl-1-tetralol Purify->Product Dehydrogenation_Workflow Start This compound Vaporizer Vaporizer Start->Vaporizer Reactor Fixed-Bed Reactor (Pd/C) Vaporizer->Reactor Carrier Gas (N2) Condenser Condenser Reactor->Condenser Purification Distillation / Chromatography Condenser->Purification Product 2-Methyl-1-naphthol Purification->Product

References

Managing reaction temperature to control selectivity in 2-Methyl-1-tetralone reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methyl-1-tetralone. The focus is on managing reaction temperature to control product selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in controlling the selectivity of a reaction involving this compound?

A1: Temperature is a critical parameter for controlling whether a reaction is under kinetic or thermodynamic control, which in turn dictates the major product formed.[1][2] At lower temperatures, reactions are typically under kinetic control, favoring the product that is formed fastest (the kinetic product).[3][4] At higher temperatures, the reaction may become reversible, allowing for equilibrium to be reached and favoring the most stable product (the thermodynamic product).[3]

Q2: Can you explain the difference between the kinetic and thermodynamic product in the context of this compound reactions?

A2: In reactions with this compound that can yield multiple products, the kinetic product is the one with the lowest activation energy barrier for its formation, meaning it forms more quickly. The thermodynamic product is the most stable product, meaning it is at the lowest energy state. The relative stability of products and the activation energies for their formation determine which product will be favored under different temperature conditions.

Q3: How do I know if my reaction is under kinetic or thermodynamic control?

A3: A key indicator is the product distribution's sensitivity to temperature and reaction time. If you observe a change in the major product when you alter the temperature, the reaction is likely influenced by kinetic and thermodynamic factors. Reactions under kinetic control often use low temperatures and shorter reaction times to prevent the system from reaching equilibrium. Conversely, thermodynamic control is favored by higher temperatures and longer reaction times, which allow the less stable kinetic product to revert to the starting materials and subsequently form the more stable thermodynamic product.

Troubleshooting Guide

Q4: I am getting a mixture of products in my reaction with this compound. How can I increase the selectivity for the desired product?

A4: To increase selectivity, you first need to determine if your desired product is the kinetic or thermodynamic product.

  • To favor the kinetic product: Lower the reaction temperature. This will provide enough energy to overcome the lower activation energy barrier of the kinetic pathway but not enough to easily reverse the reaction or form the thermodynamic product.

  • To favor the thermodynamic product: Increase the reaction temperature. This will allow the reaction to be reversible and reach equilibrium, where the most stable product will predominate.

Q5: I tried lowering the temperature, but the reaction is too slow and I am seeing low conversion of my this compound starting material. What should I do?

A5: If lowering the temperature significantly reduces the reaction rate, you can try a few approaches:

  • Incremental Temperature Increase: Gradually increase the temperature to find a balance where the rate is acceptable, and the selectivity for the kinetic product is still high.

  • Use of a More Active Catalyst: A more active catalyst can lower the activation energy for both pathways, potentially allowing the reaction to proceed at a lower temperature with a reasonable rate.

  • Extended Reaction Time: At a lower temperature, you may need to run the reaction for a longer period to achieve a satisfactory conversion. Monitor the reaction progress over time to determine the optimal duration.

Q6: I am attempting to isolate the thermodynamic product by heating the reaction, but I am observing decomposition of my product. What are my options?

A6: Product decomposition at higher temperatures is a common issue. Consider the following:

  • Optimize Temperature and Time: Carefully screen a range of temperatures to find the minimum temperature required to favor the thermodynamic product without causing significant degradation. Similarly, optimizing the reaction time can minimize the product's exposure to harsh conditions.

  • Solvent Choice: The choice of solvent can influence reaction pathways and product stability. Experiment with different solvents that have a suitable boiling point for the desired reaction temperature and may help stabilize the product.

  • Inert Atmosphere: If the decomposition is due to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help.

Data Presentation

Table 1: Effect of Temperature on Product Ratio in a Hypothetical Alkylation of this compound

EntryTemperature (°C)Reaction Time (h)Product A (Kinetic) : Product B (Thermodynamic) RatioTotal Yield (%)
1-78295 : 585
2-20470 : 3090
325 (Room Temp)1240 : 6092
480810 : 9088

Note: This data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Temperature-Controlled Alkylation of this compound to Favor the Kinetic Product

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a low-temperature thermometer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: The flask is charged with a solution of a strong, non-nucleophilic base (e.g., Lithium Diisopropylamide - LDA) in a dry, aprotic solvent (e.g., Tetrahydrofuran - THF).

  • Enolate Formation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of this compound in dry THF is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.

  • Alkylation: An electrophile (e.g., methyl iodide) is added dropwise to the enolate solution, again maintaining the temperature at -78 °C. The reaction is stirred at this temperature for 2 hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to isolate the major kinetic product.

Visualizations

Kinetic_vs_Thermodynamic_Control cluster_products Products cluster_reactants Reactants Kinetic_Product Kinetic Product (Forms Faster) Thermodynamic_Product Thermodynamic Product (More Stable) Kinetic_Product->Thermodynamic_Product Equilibration at High Temperature Reactants This compound + Reagent Reactants->Kinetic_Product Low Temperature (e.g., -78°C) Irreversible Reactants->Thermodynamic_Product High Temperature (e.g., 80°C) Reversible

Caption: Kinetic vs. Thermodynamic reaction pathways.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Assemble Dry Glassware under Inert Atmosphere B 2. Add Solvent and Reagents A->B C 3. Cool to Target Temperature (e.g., -78°C or 80°C) B->C D 4. Add Starting Material (this compound) C->D E 5. Monitor Reaction (TLC, GC-MS) D->E F 6. Quench Reaction E->F G 7. Extraction F->G H 8. Purification (Column Chromatography) G->H

References

Work-up procedures to isolate pure 2-Methyl-1-tetralone products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed work-up procedures, troubleshooting advice, and frequently asked questions (FAQs) for the successful isolation of pure 2-Methyl-1-tetralone.

Frequently Asked Questions (FAQs)

Q1: What are the typical work-up procedures following the synthesis of this compound?

A typical work-up involves quenching the reaction, followed by an aqueous work-up to remove water-soluble impurities. The crude product is then purified, most commonly by flash chromatography.

Q2: My crude product is an oil. How can I effectively purify it?

For oily crude products of this compound, flash chromatography on silica gel is a highly effective purification method.[1]

Q3: What are some common impurities I might encounter and how can they be removed?

Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. An aqueous work-up with washes using water, sodium bicarbonate (NaHCO3) solution, and brine will help remove many of these.[1] For persistent impurities, flash column chromatography is recommended.[1]

Q4: What solvent systems are recommended for the column chromatography of this compound?

A common mobile phase for flash chromatography is dichloromethane (CH2Cl2).[1] For High-Performance Liquid Chromatography (HPLC) analysis, a mobile phase of hexane and isopropanol (IPA), typically in a 99:1 ratio, has been used.[2]

Q5: Can this compound be purified by recrystallization?

While the provided literature primarily details purification by chromatography, recrystallization is a potential purification technique for solid compounds. Since this compound is a liquid at room temperature, purification would likely involve low-temperature crystallization or derivatization. A two-solvent system, where the compound is dissolved in a minimal amount of a good solvent and a poor solvent is added to induce precipitation, could be explored.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield After Work-up Incomplete extraction of the product.Perform multiple extractions (at least 2-3 times) of the aqueous layer with an appropriate organic solvent like diethyl ether (Et2O).
Product loss during aqueous washes.Ensure the pH of the aqueous layer is neutral before extraction to prevent the loss of the ketone.
Product is Still Impure After Chromatography Inappropriate solvent system.Optimize the mobile phase for better separation using Thin Layer Chromatography (TLC) before running the column.
Overloading the column.Use an appropriate amount of crude product for the size of the column. A general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight.
Multiple Spots on TLC After Purification Co-eluting impurities.Try a different solvent system for chromatography with different polarity.
Product degradation on silica gel.Consider using a less acidic silica gel or deactivating the silica gel with a small amount of a suitable base (e.g., triethylamine in the mobile phase) if the product is sensitive.
Difficulty Removing a Specific Impurity The impurity has similar polarity to the product.If the impurity is a phosphine oxide byproduct, it can sometimes be removed by suspending the crude mixture in a non-polar solvent like pentane or hexane and filtering over a silica plug.

Quantitative Data Summary

Table 1: Physical and Chromatographic Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂O
Molecular Weight 160.21 g/mol
Form Liquid
Boiling Point 127-131 °C at 12 mmHg
Density 1.057 g/mL at 25 °C
Refractive Index (n20/D) 1.5535
HPLC Column Whelk-O 1, 5 µm, 25 cm x 4.6 mm
HPLC Mobile Phase Hexane/IPA (99/1)
HPLC Flow Rate 1.0 mL/min
HPLC Detection UV at 254 nm

Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Quenching: Cool the reaction mixture to room temperature.

  • Partitioning: Transfer the mixture to a separatory funnel and partition it between an organic solvent (e.g., diethyl ether) and water.

  • Extraction: Separate the layers and extract the aqueous layer twice more with the organic solvent.

  • Washing: Combine the organic layers and wash them sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a silica gel slurry in the chosen mobile phase (e.g., dichloromethane) and pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate them in vacuo to obtain the purified this compound.

Visualizations

experimental_workflow crude_product Crude Reaction Mixture aqueous_workup Aqueous Work-up (Extraction & Washes) crude_product->aqueous_workup drying Drying & Concentration aqueous_workup->drying flash_chromatography Flash Chromatography drying->flash_chromatography purity_analysis Purity Analysis (TLC/HPLC) flash_chromatography->purity_analysis pure_product Pure this compound purity_analysis->pure_product

Caption: General workflow for the isolation of this compound.

troubleshooting_flowchart decision decision start Crude Product Obtained is_oily Is the product an oil? start->is_oily flash_chromatography Perform Flash Chromatography is_oily->flash_chromatography Yes recrystallize Consider Low-Temp Recrystallization is_oily->recrystallize No (Solid) check_purity Check Purity (TLC/HPLC) flash_chromatography->check_purity is_pure Is it pure? check_purity->is_pure end_product Pure Product Isolated is_pure->end_product Yes re_chromatograph Re-chromatograph with different solvent system is_pure->re_chromatograph No recrystallize->check_purity re_chromatograph->check_purity

Caption: Troubleshooting flowchart for this compound purification.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Methyl-1-tetralone and its Substituted Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Methyl-1-tetralone with other substituted tetralones. The information is supported by experimental data to assist researchers in selecting the appropriate starting materials and reaction conditions for their synthetic and drug discovery endeavors. Substituted tetralones are key structural motifs in a variety of natural products and pharmacologically active compounds, making a thorough understanding of their reactivity essential for the development of novel therapeutics.[1][2]

Reactivity Overview

The reactivity of the tetralone scaffold is primarily governed by the ketone functionality and the adjacent α-protons, which are susceptible to deprotonation to form enolates.[3][4] Substituents on both the aromatic and aliphatic rings can significantly influence the rate and outcome of various reactions through electronic and steric effects. This guide will focus on key transformations including enolate formation, aldol condensation, Michael addition, and reactions with organometallic reagents.

Enolate Formation: Kinetic vs. Thermodynamic Control

The formation of an enolate is a critical first step in many reactions of tetralones. For unsymmetrical ketones like this compound, two different enolates can be formed: the kinetic enolate and the thermodynamic enolate. The regioselectivity of enolate formation is highly dependent on the reaction conditions, particularly the base used and the temperature.[5]

  • Kinetic Enolate: Favored by strong, bulky bases such as Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C). The proton is abstracted from the less sterically hindered α-carbon (C2 in 1-tetralone).

  • Thermodynamic Enolate: Favored by weaker bases (e.g., NaH, NaOEt) at higher temperatures, allowing for equilibrium to be established. The more substituted, and thus more stable, enolate is the major product.

For this compound, the methyl group at the C2 position influences which enolate is formed under different conditions.

Experimental Workflow: Selective Enolate Formation

G cluster_start Starting Material cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control start This compound k_base LDA, THF, -78°C start->k_base Fast, Irreversible t_base NaH, THF, rt start->t_base Slow, Reversible k_enolate Kinetic Enolate (Less Substituted) k_base->k_enolate t_enolate Thermodynamic Enolate (More Substituted) t_base->t_enolate

Caption: Selective formation of kinetic and thermodynamic enolates from this compound.

Aldol Condensation

The aldol condensation is a powerful C-C bond-forming reaction that proceeds via an enolate intermediate. In the case of tetralones, this reaction is often used to introduce substituents at the C2 position. The reactivity of substituted tetralones in aldol condensations can be influenced by the electronic nature of the substituents on the aromatic ring.

Reactant 1 (Tetralone)Reactant 2 (Aldehyde)BaseSolventYield (%)Reference
1-Tetralone4-PropoxybenzaldehydeNaOHEthanol82
1-Tetralonep-AnisaldehydeKOHEthanol/Water-
Acetonep-AnisaldehydeKOHEthanol/Water-

Experimental Protocol: Aldol Condensation of 1-Tetralone with 4-Propoxybenzaldehyde

  • Dissolve equimolar quantities of 1-tetralone (0.05 mol) and 4-propoxybenzaldehyde (0.05 mol) in 30 mL of ethanol in a 250 mL round-bottom flask with stirring.

  • Slowly add 10 mL of dilute NaOH solution to the mixture and continue stirring for one hour.

  • Allow the solution to stand at room temperature for 12 hours.

  • Pour the reaction mixture into a beaker containing crushed ice.

  • Filter the resulting pale-yellow precipitate and wash thoroughly with water to remove any unreacted aqueous alkali.

  • Dry the product to obtain (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one.

Michael Addition

The Michael addition, or conjugate addition, is another important C-C bond-forming reaction where an enolate adds to an α,β-unsaturated carbonyl compound. This reaction is thermodynamically controlled and is widely used in the synthesis of complex molecules. The reactivity of substituted tetralones as Michael donors or acceptors is influenced by the stability of the corresponding enolate and the electrophilicity of the conjugated system.

A study comparing the reactivity of (E)-2-(4'-X-benzylidene)-1-tetralones with cellular thiols like glutathione (GSH) and N-acetylcysteine (NAC) via a thia-Michael addition showed that the reaction rates are dependent on the substituent and the pH. For instance, under basic conditions (pH 8.0), (E)-2-(4'-methylbenzylidene)-1-tetralone showed higher reactivity towards GSH than its methoxy-substituted counterpart.

Michael AcceptorMichael DonorConditionsConversion (%)Reference
(E)-2-(4'-methylbenzylidene)-1-tetraloneGSHpH 8.0Higher than methoxy analog
(E)-2-(4'-methoxybenzylidene)-1-tetraloneGSHpH 8.0Lower than methyl analog
(E)-2-(4'-methylbenzylidene)-1-tetraloneNACpH 8.0-

Experimental Protocol: General Procedure for Thia-Michael Addition

  • Prepare stock solutions of the tetralone derivative, GSH, and NAC in a suitable buffer (e.g., phosphate buffer for pH 7.4).

  • Initiate the reaction by mixing the reactants in a cuvette or a reaction vial at a controlled temperature.

  • Monitor the progress of the reaction by measuring the change in absorbance at a specific wavelength using a UV-Vis spectrophotometer or by HPLC analysis at different time points.

  • Determine the initial reaction rates and the extent of conversion from the kinetic data.

Reactions with Organometallic Reagents

Grignard reagents and other organometallic compounds are powerful nucleophiles that readily react with the carbonyl group of tetralones to form tertiary alcohols. The stereochemical outcome of these additions can be influenced by substituents on the tetralone ring.

A study on the reaction of various 1-tetralones with thallium trinitrate (TTN) supported on clay showed that the substitution pattern on the aromatic ring dictates the reaction pathway, leading to either ring contraction or α-oxidation products.

Tetralone DerivativeReagentProduct(s)Yield (%)Reference
1-TetraloneTTN/K-10 ClayRing contraction & α-oxidation1:1 ratio
4-Methyl-1-tetraloneTTN/K-10 ClayRing contraction (trans:cis 3:1) & α-oxidation59 (ring contraction), 7 (α-oxidation)
6-Methoxy-1-tetraloneTTN/K-10 ClayRing contraction41
5-Methoxy-1-tetraloneTTN/K-10 ClayLow reactivity, starting material recovered33 (recovered)
7-Methoxy-1-tetraloneTTN/K-10 Clayα-oxidation-

Experimental Protocol: Reaction of 4-Methyl-1-tetralone with TTN on K-10 Clay

  • To a suspension of Montmorillonite K-10 clay in a suitable solvent (e.g., dichloromethane), add a solution of thallium trinitrate.

  • Stir the mixture for a specified time to allow for the adsorption of TTN onto the clay.

  • Add a solution of 4-methyl-1-tetralone in the same solvent to the suspension.

  • Stir the reaction mixture at room temperature for the required duration.

  • Filter the reaction mixture to remove the clay support.

  • Wash the filtrate with sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the ring contraction and α-oxidation products.

Biological Activity and Signaling Pathways

Tetralone derivatives have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Their mechanism of action often involves the modulation of specific signaling pathways.

Apoptosis Induced by Tetralone Derivatives

Certain tetralone derivatives have been found to induce apoptosis (programmed cell death) in cancer cells. This process is often mediated by the intrinsic or mitochondrial pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.

G Tetralone Tetralone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Tetralone->Bcl2 Inhibits Bax Bax/Bak (Pro-apoptotic) Tetralone->Bax Activates Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC Release Bcl2->Bax Bax->Mitochondrion Pore formation Apaf1 Apaf-1 CytC->Apaf1 Binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by certain tetralone derivatives.

Inhibition of Macrophage Migration Inhibitory Factor (MIF)

Some tetralone derivatives have been identified as inhibitors of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine. MIF exerts its effects through binding to the CD74 receptor, which then initiates downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.

G MIF MIF CD74 CD74 Receptor MIF->CD74 Binds Tetralone Tetralone Inhibitor Tetralone->MIF Inhibits PI3K PI3K/Akt Pathway CD74->PI3K Activates MAPK MAPK/ERK Pathway CD74->MAPK Activates Inflammation Inflammation PI3K->Inflammation Proliferation Cell Proliferation MAPK->Proliferation

Caption: Inhibition of the MIF signaling pathway by tetralone derivatives.

Conclusion

The reactivity of this compound and its substituted analogs is a rich and varied field of study with significant implications for organic synthesis and medicinal chemistry. The presence and position of substituents on the tetralone ring system provide a powerful means to tune the electronic and steric properties of the molecule, thereby directing the outcome of a wide range of chemical transformations. This guide provides a foundational understanding of these effects, supported by experimental data and protocols, to aid researchers in the rational design and synthesis of novel tetralone-based compounds.

References

Unlocking Therapeutic Potential: A Comparative Analysis of 2-Methyl-1-tetralone Derivatives and Their Parent Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. The tetralone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activities of 2-Methyl-1-tetralone derivatives against their parent compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid in future drug discovery and development.

While this compound itself is primarily recognized as a key intermediate in organic synthesis, its derivatives have been extensively studied for their potential as anticancer, anti-inflammatory, and antimicrobial agents. This guide will delve into the enhanced biological activities observed in these derivatives, providing a clear comparison to the foundational tetralone structure. Due to a scarcity of comprehensive biological activity data for this compound, this guide will also consider 1-tetralone as a parent compound for a broader comparative context.

Anticancer Activity: Enhanced Cytotoxicity of this compound Derivatives

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines, often surpassing the activity of their parent structures. The introduction of different substituents onto the this compound scaffold has been shown to modulate their anticancer potential.

Quantitative Comparison of Anticancer Activity
CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
Chalcone Derivative 3d (2-(Pyridinyl)methylene)-1-tetraloneLeukemia (MOLT-4, SR)>60% growth inhibition[1]
Non-small cell lung (NCI-H522)>60% growth inhibition[1]
Colon (HCT-116)>60% growth inhibition[1]
Prostate (DU-145)>60% growth inhibition[1]
Breast (MCF7, MDA-MB-468)>60% growth inhibition[1]
Chalcone Derivative 5c (2-(Pyridinyl)methylene)-1-tetraloneLeukemia (CCRF-CEM, RPMI-8226, SR)Active
Breast (MCF7)Active
Benzylidene Derivative 42 (E)-2-benzylidene-1-tetraloneJurkat CellsHighly Cytotoxic
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the tetralone derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated overnight to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or parent compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, the treatment medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

cluster_0 MTT Assay Workflow A Seed Cancer Cells B Treat with Compounds A->B C Add MTT Reagent B->C D Incubate C->D E Add DMSO D->E F Measure Absorbance E->F G Calculate IC50 F->G

MTT Assay Workflow for Cytotoxicity Assessment.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Certain derivatives of 1-tetralone have shown potent anti-inflammatory properties by inhibiting key pro-inflammatory cytokines and enzymes. E-2-arylmethylene-1-tetralones, for instance, have been identified as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase activity.

Quantitative Comparison of Anti-inflammatory Activity
CompoundDerivative TypeTargetActivityReference
Compounds 24 & 26 E-2-arylmethylene-1-tetraloneMIF TautomeraseMarkedly inhibited ROS and nitrite production, NF-κB activation, TNF-α, IL-6 and CCL-2 cytokine expression.

Note: Data on the anti-inflammatory activity of the parent compound this compound is not available for direct comparison.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

The anti-inflammatory activity can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with various concentrations of the tetralone derivatives for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plates are incubated for 24 hours.

  • Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.

cluster_1 Inhibition of Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Tetralone Tetralone Derivatives Tetralone->NFkB

Simplified pathway of LPS-induced inflammation and inhibition by tetralone derivatives.

Antimicrobial Activity: Broadened Spectrum of Action

Aminoguanidine-tetralone derivatives have been synthesized and shown to possess significant antibacterial activity against a range of pathogens, including clinically resistant strains.

Quantitative Comparison of Antimicrobial Activity
CompoundDerivative TypeBacterial StrainMIC (µg/mL)Reference
Compound 2D Aminoguanidine-tetraloneS. aureus ATCC 292130.5
MRSA-21

Note: The parent compound this compound is not typically evaluated for antimicrobial activity, indicating a significant gain of function in its derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial efficacy of the compounds is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Compound Preparation: A serial dilution of the tetralone derivatives is prepared in a 96-well microtiter plate.

  • Bacterial Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

cluster_2 MIC Determination Workflow A Serial Dilution of Compound C Inoculate Wells A->C B Prepare Bacterial Inoculum B->C D Incubate C->D E Observe for Bacterial Growth D->E F Determine MIC E->F

Workflow for Determining Minimum Inhibitory Concentration (MIC).

Conclusion

The derivatization of the this compound scaffold has proven to be a highly effective strategy for the development of novel compounds with significant therapeutic potential. The introduction of various functional groups has led to a remarkable enhancement of anticancer, anti-inflammatory, and antimicrobial activities compared to the largely inactive parent compound. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, paving the way for the rational design and synthesis of next-generation tetralone-based therapeutics. Further investigation into the structure-activity relationships and mechanisms of action of these promising derivatives is warranted to fully unlock their clinical potential.

References

Unveiling the Structural Landscape of 2-Methyl-1-tetralone Derivatives: A Comparative Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the X-ray crystallographic data of various 2-Methyl-1-tetralone derivatives reveals the significant influence of substituent groups on their molecular conformation and crystal packing. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their structural features, supported by experimental data and detailed protocols, to aid in the rational design of novel therapeutic agents.

This comparative guide delves into the crystallographic analysis of two distinct classes of 1-tetralone derivatives: anti-2-Hydroxy-2-methyl-1-tetralone oxime and a series of (E)-2-(benzylidene)-1-tetralone derivatives. By examining the variations in their crystal structures, we can gain valuable insights into the structure-property relationships of this important scaffold.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for anti-2-Hydroxy-2-methyl-1-tetralone oxime and a selection of (E)-2-(benzylidene)-1-tetralone derivatives, showcasing the impact of different substituents at the 2-position on the crystal lattice.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
anti-2-Hydroxy-2-methyl-1-tetralone oxime (Conformer A)C₁₁H₁₃NO₂TriclinicP-17.032(1)7.372(1)13.008(3)98.66(3)101.69(3)92.25(3)651.2(2)2
anti-2-Hydroxy-2-methyl-1-tetralone oxime (Conformer B)C₁₁H₁₃NO₂TriclinicP-17.032(1)7.372(1)13.008(3)98.66(3)101.69(3)92.25(3)651.2(2)2
(E)-2-(3-nitrobenzylidene)-1-tetralone[1]C₁₇H₁₃NO₃MonoclinicP2₁/c12.036(2)5.955(1)19.123(4)9097.43(3)901359.5(5)4
(E)-2-(4-nitrobenzylidene)-1-tetralone[1]C₁₇H₁₃NO₃MonoclinicP2₁/n7.691(2)11.834(2)15.011(3)9099.38(3)901347.8(5)4
(E)-2-(4-hydroxybenzylidene)-1-tetralone[1]C₁₇H₁₄O₂OrthorhombicP2₁2₁2₁5.969(1)12.011(2)17.893(4)9090901282.8(4)4
(E)-2-(4-(dimethylamino)benzylidene)-1-tetralone[1]C₁₉H₁₉NOMonoclinicP2₁/c11.533(2)10.389(2)12.578(3)9099.89(3)901484.2(5)4
(E)-2-(4-cyanobenzylidene)-1-tetralone[1]C₁₈H₁₃NOMonoclinicP2₁/c13.011(3)5.861(1)17.848(4)90101.19(3)901335.3(5)4

The crystal structure of anti-2-Hydroxy-2-methyl-1-tetralone oxime is particularly noteworthy as it features two distinct conformers in the asymmetric unit. One conformer possesses an equatorial hydroxyl group, while the other has an axial hydroxyl group. This conformational polymorphism directly influences the hydrogen bonding patterns within the crystal lattice.

In contrast, the (E)-2-(benzylidene)-1-tetralone derivatives exhibit a range of crystal systems and space groups depending on the nature and position of the substituent on the benzylidene ring. The molecules are generally not planar, with significant dihedral angles observed between the phenyl and tetralone ring systems. The puckering of the cyclohexene ring is also a common feature.

Experimental Protocols

The methodologies employed in the X-ray crystallographic analysis of these derivatives are crucial for the reproducibility and validation of the presented data.

Synthesis of anti-2-Hydroxy-2-methyl-1-tetralone oxime

The synthesis of the title compound was achieved through the reaction of 2-hydroxy-2-methyl-1-tetralone with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting diastereomeric mixture was separated by flash chromatography to yield the pure anti-diastereoisomer. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution.

Synthesis of (E)-2-(benzylidene)-1-tetralone Derivatives

The (E)-2-(benzylidene)-1-tetralone derivatives were synthesized via a Claisen-Schmidt condensation reaction between 1-tetralone and the corresponding substituted benzaldehyde in the presence of a base. The crude products were purified by recrystallization to obtain crystals suitable for X-ray analysis.

X-ray Data Collection and Structure Refinement

For all compounds, single-crystal X-ray diffraction data was collected at low temperatures (typically 100 K or 173 K) using a diffractometer equipped with a CCD area detector and graphite-monochromated Mo Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Visualizing the Crystallographic Workflow

The general workflow for X-ray crystallographic analysis, from crystal selection to final structure validation, is a systematic process. The following diagram illustrates the key steps involved.

G A Crystal Selection & Mounting B Data Collection (X-ray Diffractometer) A->B C Data Processing (Integration & Scaling) B->C D Structure Solution (Direct Methods / Patterson) C->D E Structure Refinement (Least-Squares) D->E E->D Phase Problem? F Structure Validation (Geometrical & CIF check) E->F G Final Crystallographic Model F->G

Figure 1. A simplified workflow for single-crystal X-ray crystallographic analysis.

This guide provides a foundational understanding of the structural diversity within this compound derivatives. The presented data and protocols serve as a valuable resource for researchers engaged in the design and synthesis of new chemical entities with potential therapeutic applications. Further crystallographic studies on a wider range of this compound derivatives will undoubtedly contribute to a more comprehensive understanding of their structure-activity relationships.

References

Comparative study of catalysts for the asymmetric reduction of 2-Methyl-1-tetralone

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Catalysts for the Asymmetric Reduction of 2-Methyl-1-tetralone

The enantioselective reduction of prochiral ketones is a cornerstone of modern asymmetric synthesis, providing access to chiral alcohols that are pivotal intermediates in the pharmaceutical industry. This compound is a key substrate, and its reduction to the corresponding cis- or trans-2-methyl-1-tetralol is a critical step in the synthesis of various biologically active molecules. The stereochemistry of the resulting alcohol is dictated by the catalyst employed, making the choice of catalyst paramount for achieving the desired stereoisomer with high purity. This guide provides a comparative analysis of various catalytic systems for the asymmetric reduction of this compound, presenting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal catalyst for their needs.

Performance Comparison of Catalytic Systems

The asymmetric reduction of this compound has been successfully achieved using a variety of catalysts, including transition metal complexes, organocatalysts, and biocatalysts. Each system offers distinct advantages in terms of enantioselectivity, diastereoselectivity, yield, and reaction conditions. The following table summarizes the performance of representative catalysts in the asymmetric reduction of this compound and the closely related α-tetralone.

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (e.e.) / Enantiomeric Ratio (er)Diastereomeric Ratio (dr)Key Reaction Conditions
Iridium-based Catalyst α-Methyl substituted tetralone9599:1 er>20:1iPrOH solvent[1]
Ruthenium-based Catalyst This compoundHighHigh e.e. (cis alcohol)-Dynamic kinetic resolution, t-C₄H₉OK in i-C₃H₇OH
Oxazaborolidine Catalyst α-TetraloneGood85% e.e.-In situ generation from a chiral lactam alcohol and borane in THF at room temperature[2]
Biocatalyst (Fungi) α-Tetralone19-76Up to 100% e.e. (product purity depends on reaction time)-Whole-cell biotransformation[3]

Experimental Workflow

The general experimental workflow for the asymmetric reduction of this compound is depicted below. The process typically involves catalyst preparation (or in situ generation), the reduction reaction under controlled conditions, and subsequent product isolation and analysis.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up and Analysis cat_prep Catalyst/Pre-catalyst Preparation reaction Reaction Setup: Substrate, Catalyst, Solvent, Reducing Agent, Inert Atmosphere cat_prep->reaction conditions Controlled Conditions: Temperature, Pressure, Time reaction->conditions quench Reaction Quenching conditions->quench extraction Extraction and Purification (e.g., Chromatography) quench->extraction analysis Analysis: Yield (e.g., GC/NMR) e.e., dr (e.g., Chiral HPLC) extraction->analysis

General experimental workflow for the asymmetric reduction of this compound.

Catalyst-Performance Relationship

The choice of catalyst class significantly influences the outcome of the asymmetric reduction. The following diagram illustrates the logical relationship between the catalyst type and the expected performance characteristics.

G cluster_catalysts Catalyst Type cluster_performance Performance Outcome metal Transition Metal Catalysts (Ir, Ru) high_ee_yield High Enantioselectivity High Yield Broad Substrate Scope metal->high_ee_yield often provides organo Organocatalysts (Oxazaborolidine) mild_conditions Mild Reaction Conditions Metal-Free organo->mild_conditions typically allows bio Biocatalysts (Enzymes/Whole Cells) green_chem Green Chemistry High Selectivity (can be variable) Specific Substrate Recognition bio->green_chem embodies principles of

Relationship between catalyst type and performance in asymmetric ketone reduction.

Detailed Experimental Protocols

1. Iridium-Catalyzed Dynamic Kinetic Resolution Asymmetric Hydrogenation

This protocol is adapted from a general procedure for α-substituted tetralones which demonstrated high efficiency.

  • Catalyst System: Anionic Iridium catalyst with a ferrocene-based multidentate ligand.

  • Materials: α-Methyl substituted tetralone, iPrOH (isopropanol), H₂ gas.

  • Procedure:

    • In a glovebox, the iridium pre-catalyst and the chiral ligand are dissolved in iPrOH in a high-pressure autoclave.

    • The substrate, this compound, is added to the solution.

    • The autoclave is sealed, removed from the glovebox, and purged with H₂ gas.

    • The reaction is stirred at a specified temperature and H₂ pressure until completion (monitored by TLC or GC).

    • After the reaction, the pressure is released, and the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the chiral alcohol.

    • The enantiomeric ratio and diastereomeric ratio are determined by chiral HPLC analysis.

2. Ruthenium-Catalyzed Enantioselective Hydrogenation

This method utilizes a BINAP/1,4-diamine-ruthenium(II) complex for the hydrogenation of this compound under dynamic kinetic resolution conditions.

  • Catalyst System: A combined system of a RuCl₂(binap)(1,4-diamine) complex and t-C₄H₉OK.

  • Materials: this compound, i-C₃H₇OH (isopropanol), t-C₄H₉OK (potassium tert-butoxide), H₂ gas.

  • Procedure:

    • The RuCl₂(binap)(1,4-diamine) complex and t-C₄H₉OK are placed in a reaction vessel under an inert atmosphere.

    • Degassed i-C₃H₇OH is added, and the mixture is stirred to form the active catalyst.

    • A solution of this compound in i-C₃H₇OH is added.

    • The reaction mixture is subjected to H₂ pressure and stirred at a controlled temperature.

    • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

    • The combined organic layers are dried, concentrated, and purified by chromatography.

    • The enantiomeric excess of the cis alcohol is determined by chiral HPLC.

3. Oxazaborolidine-Catalyzed Asymmetric Reduction

This protocol describes the in situ generation of an oxazaborolidine catalyst for the reduction of α-tetralone, a close analog of this compound.

  • Catalyst System: Oxazaborolidine generated in situ from a chiral lactam alcohol and borane.

  • Materials: α-Tetralone, chiral lactam alcohol (e.g., (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one), BH₃ solution in THF, anhydrous THF.

  • Procedure:

    • The chiral lactam alcohol is dissolved in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • The BH₃ solution is added, and the mixture is stirred at room temperature to generate the oxazaborolidine catalyst in situ.

    • A solution of α-tetralone in anhydrous THF is then added to the catalyst solution.

    • The reaction is stirred at room temperature until the starting material is consumed.

    • The reaction is carefully quenched with methanol, followed by the addition of dilute acid.

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    • Purification by column chromatography yields the chiral alcohol.

    • Enantiomeric excess is determined by chiral HPLC or GC analysis.

4. Biocatalytic Asymmetric Reduction

This protocol outlines the use of whole fungal cells for the bioreduction of α-tetralone.

  • Biocatalyst: A selected fungal strain (e.g., Absidia cylindrospora).

  • Materials: α-Tetralone, fungal culture medium, harvested fungal cells, buffer solution.

  • Procedure:

    • The selected fungal strain is cultivated in a suitable medium.

    • The fungal cells are harvested by centrifugation and washed.

    • The cells are re-suspended in a buffer solution.

    • α-Tetralone is added to the cell suspension.

    • The mixture is incubated at a controlled temperature with agitation for a specific duration. The reaction progress and enantiomeric excess are monitored over time as they can vary.

    • After the desired transformation, the mixture is extracted with an organic solvent.

    • The organic extract is dried and concentrated.

    • The product is purified by column chromatography.

    • Yield and enantiomeric excess are determined by standard analytical techniques.

This comparative guide provides a foundation for researchers to make informed decisions on the most suitable catalytic system for the asymmetric reduction of this compound based on their specific requirements for enantioselectivity, yield, operational simplicity, and scalability.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Methyl-1-tetralone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 2-Methyl-1-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical technique is critical for ensuring the quality, efficacy, and safety of drug products. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), offering a basis for method selection and development.

While detailed validated methods for the quantification of this compound are not extensively available in the public domain, this guide consolidates available information and provides illustrative protocols based on established analytical practices for similar compounds.

Comparison of Analytical Methods

The following table summarizes the key performance parameters for the quantification of this compound using HPLC, GC-MS, and CE. It is important to note that where specific data for this compound is unavailable, typical performance characteristics for these methods are provided for illustrative purposes.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.Separation based on the differential migration of charged species in an electric field.
Linearity (R²) > 0.99 (Typical)> 0.99 (Typical)Not Reported
Accuracy (% Recovery) 98 - 102% (Typical)95 - 105% (Typical)Not Reported
Precision (% RSD) < 2% (Typical)< 5% (Typical)Not Reported
Limit of Detection (LOD) ng/mL range (Typical)pg/mL range (Typical)Not Reported
Limit of Quantification (LOQ) ng/mL range (Typical)pg/mL range (Typical)Not Reported
Sample Throughput ModerateModerate to HighHigh
Primary Application Quantification, Purity Analysis, Chiral SeparationTrace Level Quantification, Impurity ProfilingChiral Separation, High-Efficiency Separations

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is based on a method for the chiral separation of this compound. While a full validation report is not available, these conditions provide a starting point for method development and validation.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: Whelk-O 1, 5 µm, 25 cm x 4.6 mm

  • Mobile Phase: 99:1 Hexane/Isopropanol

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Run Time: 12 min

Validation (Illustrative): A full validation according to ICH guidelines would typically involve:

  • Specificity: Analysis of placebo and spiked samples to ensure no interference.

  • Linearity: A series of at least five concentrations are prepared and analyzed to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: Determined by the recovery of known amounts of analyte spiked into a placebo matrix.

  • Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels by analyzing multiple preparations of a homogenous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results is evaluated.

Gas Chromatography-Mass Spectrometry (GC-MS)

No specific validated GC-MS method for the quantification of this compound was found. The following is a general protocol that would be a suitable starting point for method development.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

Illustrative GC-MS Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

Validation Approach: The validation would follow a similar strategy to that outlined for HPLC, with a focus on demonstrating specificity through the absence of interfering peaks at the retention time of the analyte and its characteristic mass fragments.

Capillary Electrophoresis (CE)

This protocol is based on the published method for the enantioselective separation of this compound.[1]

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

Electrophoretic Conditions:

  • Capillary: Fused silica, 50 µm i.d.

  • Buffer: 20 mM phosphate buffer (pH 2.5) containing a chiral selector (e.g., sulfated β-cyclodextrin).

  • Voltage: 15 kV

  • Temperature: 25 °C

  • Detection: UV at 214 nm

  • Injection: Hydrodynamic injection

Reported Performance: The study demonstrated the successful enantiomeric resolution of this compound.[1] However, a full quantitative validation according to regulatory guidelines was not reported in this publication.[1] A comprehensive validation would be required to establish linearity, accuracy, precision, LOD, and LOQ for quantitative purposes.

Method Selection and Workflow

The choice of analytical method will depend on the specific requirements of the analysis. The following diagram illustrates a logical workflow for selecting the most appropriate technique.

MethodSelection Start Define Analytical Need for This compound Quantification Routine Quantification (e.g., in-process control) Start->Quantification TraceAnalysis Trace Level Analysis (e.g., impurity profiling) Start->TraceAnalysis ChiralSeparation Enantiomeric Purity/ Separation Start->ChiralSeparation HPLC HPLC-UV Quantification->HPLC GCMS GC-MS TraceAnalysis->GCMS CE Chiral CE ChiralSeparation->CE ChiralHPLC Chiral HPLC ChiralSeparation->ChiralHPLC

Caption: Workflow for selecting an analytical method for this compound.

Conclusion

The quantification of this compound can be approached using several analytical techniques, each with its own strengths. HPLC is a versatile method suitable for routine quantification and can be adapted for chiral separations. GC-MS offers high sensitivity and is ideal for trace-level analysis and impurity identification. Capillary electrophoresis provides high-efficiency separations, particularly for enantiomers.

References

2-Methyl-1-tetralone: A Comparative Guide to its Efficacy as a Precursor in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, the selection of an appropriate precursor is a critical decision that significantly influences reaction efficiency, yield, and the overall success of a synthetic route. 2-Methyl-1-tetralone, a derivative of 1-tetralone, has emerged as a valuable building block in the synthesis of a diverse array of bioactive molecules and complex organic frameworks. This guide provides an objective comparison of the performance of this compound with its primary alternative, 1-tetralone, supported by available experimental data and detailed methodologies for key reactions.

Introduction to this compound

This compound is an aromatic ketone characterized by a tetralin core with a methyl group at the C2 position and a carbonyl group at the C1 position.[1] This structural feature, the presence of a methyl group at the α-position to the carbonyl, imparts distinct reactivity and stereochemical properties compared to its parent compound, 1-tetralone. It is frequently employed as a precursor in the synthesis of various biologically active compounds, including chalcones with potential anticancer and antimicrobial properties, and as a starting material for the construction of bioactive naphthols.

Comparative Efficacy: this compound vs. 1-Tetralone

The primary distinction in the utility of this compound compared to 1-tetralone lies in the influence of the α-methyl group. This group can affect the reactivity of the adjacent carbonyl group and the acidity of the α-proton, thereby influencing the course and outcome of various reactions.

Aldol Condensation and Related Reactions

In reactions such as the Claisen-Schmidt condensation for the synthesis of chalcones, both this compound and 1-tetralone can serve as the ketone component. The methyl group in this compound can introduce steric hindrance, which may affect the rate of reaction and the final yield. However, it also offers a point of structural diversity in the final product.

While direct comparative studies with identical reaction partners are limited in publicly available literature, a study on the synthesis of chalcones from substituted tetralones provides some insight. In one instance, the reaction of a tetralone derivative with an aldehyde yielded a chalcone, demonstrating the feasibility of this reaction pathway.[2]

Table 1: Illustrative Yield Comparison in Chalcone Synthesis

Ketone PrecursorAldehyde PartnerProductYield (%)Reference
1-Tetralone4-Propoxybenzaldehyde(2E)-2-(4-propoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one82[2]

Note: Data for a direct comparison using this compound under identical conditions was not available in the reviewed literature.

Vapor-Phase Catalytic Reactions

In certain high-temperature, catalytic processes, the substitution on the tetralone ring has been shown to significantly impact reactivity. One study found that in the vapor-phase conversion of tetralones over a HY zeolite catalyst, 2-tetralone exhibited higher reactivity and was more thermally unstable than 1-tetralone.[3] While this study did not specifically investigate this compound, it suggests that substitution on the aliphatic ring can influence the molecule's stability and reactivity under certain conditions.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing synthetic methods. Below are representative protocols for key reactions involving tetralone precursors.

General Experimental Protocol for Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcones from a tetralone derivative and an aldehyde.

Materials:

  • 1-Tetralone or this compound (1 equivalent)

  • Aromatic aldehyde (1 equivalent)

  • Sodium hydroxide solution (e.g., 10% in ethanol)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the tetralone derivative and the aromatic aldehyde in ethanol in a round-bottom flask.

  • Add the sodium hydroxide solution dropwise to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture for a specified time (e.g., 2-4 hours) or until completion is indicated by TLC.

  • After the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Logical Workflow for Chalcone Synthesis

Chalcone_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Tetralone Tetralone Derivative (e.g., this compound) Condensation Claisen-Schmidt Condensation Tetralone->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Base Base Catalyst (e.g., NaOH) Base->Condensation catalyzes Solvent Solvent (e.g., Ethanol) Solvent->Condensation in Workup Acidic Workup & Extraction Condensation->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Chalcone Chalcone Product Purification->Chalcone

Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Multi-step Synthesis Applications

This compound and its parent compound are valuable precursors in the total synthesis of complex natural products and their analogues. For instance, tetralone derivatives are key intermediates in the synthesis of podophyllotoxin analogues, which exhibit significant anticancer properties.[4] The choice of substituents on the tetralone ring can influence the biological activity of the final product.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that utilizes a ketone and a methyl vinyl ketone to construct a six-membered ring. Both 1-tetralone and this compound can potentially be used as the ketone component in this reaction, leading to the formation of fused polycyclic systems, which are common motifs in steroids and other natural products. The presence of the methyl group in this compound would be expected to influence the regioselectivity of the initial Michael addition and the subsequent intramolecular aldol condensation.

Conceptual Pathway for Robinson Annulation

Robinson_Annulation cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Tetralone Tetralone Derivative (e.g., this compound) Michael Michael Addition Tetralone->Michael MVK Methyl Vinyl Ketone MVK->Michael Aldol Intramolecular Aldol Condensation Michael->Aldol Intermediate FusedRing Fused Ring System (α,β-Unsaturated Ketone) Aldol->FusedRing

Caption: Conceptual workflow of the Robinson annulation using a tetralone derivative.

Conclusion

This compound is a versatile precursor in multi-step organic synthesis, offering a valuable alternative to 1-tetralone. The presence of the α-methyl group can influence reactivity, steric hindrance, and provides a handle for further structural diversification. While direct quantitative comparisons of efficacy in the literature are scarce, the choice between this compound and 1-tetralone will ultimately depend on the specific synthetic target and the desired substitution pattern in the final molecule. Further side-by-side experimental studies are warranted to provide a more comprehensive quantitative comparison of these two important building blocks.

References

A Researcher's Guide to Purity Assessment of Synthesized 2-Methyl-1-tetralone by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

In the fields of chemical synthesis and drug development, the rigorous determination of a compound's purity is a critical step to ensure safety, efficacy, and reproducibility. For a synthesized intermediate like 2-Methyl-1-tetralone, a volatile ketone, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a premier analytical technique. This guide provides a detailed comparison of analytical methodologies, a comprehensive protocol for GC-MS analysis, and illustrative data to aid researchers in assessing the purity of this important chemical building block.

Analytical Methodologies: A Comparative Overview

While GC-MS is highly suitable for volatile and thermally stable compounds like this compound, other techniques can also be employed for purity analysis, each with distinct advantages. The choice of method depends on the properties of the analyte and potential impurities, as well as the specific requirements of the analysis.[1][2]

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR)
Principle Separates volatile compounds based on boiling point and polarity, followed by mass-based identification and quantification.[3]Separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase.[4]Determines concentration and purity based on the ratio of the integral of an analyte's NMR signal to that of a certified internal standard.
Best Suited For Volatile and thermally stable compounds; identification of unknown impurities.[5]Non-volatile or thermally unstable compounds, such as polar degradation products or salts.Absolute purity determination without needing a reference standard of the specific impurities; structural confirmation.
Advantages High separation efficiency, high sensitivity, and definitive identification of impurities through mass spectral libraries.Broad applicability, suitable for a wide range of compounds, including large molecules.High precision, non-destructive, provides structural information, and is a primary ratio method.
Limitations Requires analytes to be volatile and thermally stable; derivatization may be needed for some compounds.Lower separation efficiency than GC for simple mixtures; can be more expensive due to solvent consumption.Lower sensitivity compared to chromatographic methods; requires a relatively pure sample for accurate quantification.

Experimental Protocol: Purity Assessment by GC-MS

This section details a standard protocol for determining the purity of a synthesized batch of this compound using a reference standard for comparison.

1. Materials and Reagents

  • Synthesized this compound: The batch to be analyzed.

  • This compound Reference Standard: Certified purity ≥98% (e.g., from Sigma-Aldrich or Thermo Scientific Chemicals).

  • Solvent: GC-grade Dichloromethane or Hexane.

  • Inert Gas: Helium (99.999% purity).

  • Vials: 2 mL amber glass vials with PTFE-lined caps.

2. Instrumentation and Conditions A standard gas chromatograph coupled with a mass spectrometer is used. The following parameters serve as a robust starting point for method development.

Parameter Condition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-400 amu

3. Sample Preparation

  • Reference Standard Solution: Accurately prepare a solution of the this compound reference standard in the chosen solvent at a concentration of approximately 100 µg/mL.

  • Synthesized Sample Solution: Prepare a solution of the synthesized this compound in the same solvent at the same nominal concentration (100 µg/mL).

4. GC-MS Analysis Workflow The analytical process follows a logical sequence from sample injection to data interpretation. The mass spectrometer identifies compounds by measuring their mass-to-charge ratio, providing detailed information about their molecular structure.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dilute Synthesized Sample & Standard Inject Inject Sample Prep->Inject Separate GC Separation (Column) Inject->Separate Ionize EI Ionization & Fragmentation Separate->Ionize Detect MS Detection (m/z Scan) Ionize->Detect Process Generate Chromatogram Detect->Process Integrate Peak Integration & Identification Process->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Workflow for purity assessment of this compound by GC-MS.

5. Data Analysis and Purity Calculation Purity is typically calculated using the area percent method from the total ion chromatogram (TIC).

  • Identification: The primary peak in the chromatogram of the synthesized sample should have the same retention time and mass spectrum as the reference standard.

  • Impurity Identification: Minor peaks can be tentatively identified by comparing their mass spectra against a spectral library (e.g., NIST). Common impurities in tetralone synthesis can arise from starting materials or side reactions. For instance, methylation of 1-tetralone could be a synthesis route, potentially leaving unreacted starting material.

  • Calculation: The purity is calculated as follows: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation and Interpretation

The results of the GC-MS analysis can be summarized for clear comparison. The following table shows hypothetical data for a synthesized batch of this compound compared to a commercial standard.

Compound Retention Time (min) Area (Reference Std.) % Area (Reference Std.) Area (Synthesized) % Area (Synthesized) Identification
1-Tetralone8.95--1,540,0000.86Library Match
This compound 9.21 180,500,000 99.72 176,850,000 98.75 Match with Standard
Unknown Impurity9.88510,0000.28698,0000.39-
Total 181,010,000 100.00 179,088,000 100.00

Interpretation: Based on the illustrative data, the reference standard shows a purity of 99.72%. The synthesized batch has a calculated purity of 98.75%. The primary impurity was identified as residual 1-tetralone (0.86%), a likely precursor. A minor unknown impurity (0.39%) was also detected. This level of purity may be acceptable for many research applications, but further purification (e.g., by distillation) could be necessary for more sensitive downstream processes.

Conclusion

GC-MS is a highly effective and specific method for assessing the purity of synthesized this compound. It provides not only quantitative purity data but also crucial information for identifying potential process-related impurities. By following a structured experimental protocol and comparing the results against a certified reference standard, researchers can confidently determine the quality of their synthesized material, ensuring the integrity and reliability of their scientific work.

References

A Comparative Guide to the Synthesis of Functionalized 2-Methyl-1-tetralone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methyl-1-tetralone scaffold is a privileged structural motif found in a wide array of biologically active molecules and natural products. Its presence in pharmaceuticals highlights the importance of efficient and versatile synthetic routes to access functionalized derivatives. This guide provides an objective comparison of key synthetic strategies for the preparation of these valuable compounds, supported by experimental data and detailed methodologies to aid researchers in selecting the most suitable approach for their specific needs.

Key Synthetic Strategies at a Glance

The synthesis of functionalized this compound derivatives can be broadly categorized into classical methods, such as the Robinson Annulation and Friedel-Crafts acylation, and modern approaches that offer enhanced control over stereochemistry and functional group tolerance. This comparison will delve into the following key routes:

  • Robinson Annulation: A powerful and well-established method for the construction of six-membered rings.

  • Intramolecular Friedel-Crafts Acylation: A direct approach to forming the tetralone core via cyclization of an aromatic precursor.

  • Asymmetric Synthesis: Crucial for the preparation of enantiomerically pure compounds, often required for therapeutic applications.

  • Modern Catalytic Methods: Including transition-metal-catalyzed and photocatalytic reactions that provide novel pathways to functionalized tetralones.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is often dictated by factors such as the desired substitution pattern, stereochemical requirements, and the availability of starting materials. The following sections provide a detailed comparison of the primary methods.

Robinson Annulation

The Robinson annulation is a classic tandem reaction that combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring.[1][2][3] It is a robust and widely used method for the synthesis of tetralone derivatives.[1][3]

Mechanism: The reaction typically involves the reaction of a ketone with methyl vinyl ketone (MVK) or a related α,β-unsaturated ketone. The initial Michael addition forms a 1,5-diketone intermediate, which then undergoes an intramolecular aldol condensation to yield the tetralone product after dehydration.

Advantages:

  • High efficiency in forming the core bicyclic structure.

  • Readily available and inexpensive starting materials.

  • Well-established and widely documented procedures.

Limitations:

  • The reaction conditions can be harsh, potentially affecting sensitive functional groups.

  • Control of regioselectivity can be challenging with unsymmetrical ketones.

  • Achieving asymmetry often requires the use of chiral catalysts or auxiliaries.

// Nodes start [label="Ketone +\nα,β-Unsaturated Ketone", shape=ellipse, fillcolor="#FBBC05"]; michael_adduct [label="Michael Adduct\n(1,5-Diketone)"]; aldol_condensation [label="Intramolecular\nAldol Condensation"]; keto_alcohol [label="Keto Alcohol"]; dehydration [label="Dehydration"]; product [label="this compound\nDerivative", shape=ellipse, fillcolor="#34A853"];

// Edges start -> michael_adduct [label="Michael Addition"]; michael_adduct -> aldol_condensation; aldol_condensation -> keto_alcohol; keto_alcohol -> dehydration; dehydration -> product; } DOT Caption: Robinson Annulation Pathway.

Intramolecular Friedel-Crafts Acylation

This method involves the cyclization of a γ-arylbutyric acid derivative, typically an acid chloride, in the presence of a Lewis acid catalyst to form the tetralone ring.

Mechanism: The Lewis acid activates the acyl group, facilitating electrophilic attack on the aromatic ring to form the six-membered ketone.

Advantages:

  • Direct and often high-yielding route to the tetralone core.

  • The position of substitution on the aromatic ring is well-defined by the starting material.

Limitations:

  • Requires the pre-synthesis of the γ-arylbutyric acid precursor.

  • The reaction is sensitive to the electronic nature of the aromatic ring; electron-withdrawing groups can hinder cyclization.

  • Strong Lewis acids are often required, which can be incompatible with certain functional groups.

// Nodes start [label="γ-Arylbutyric Acid\nDerivative", shape=ellipse, fillcolor="#FBBC05"]; activation [label="Lewis Acid\nActivation"]; cyclization [label="Intramolecular\nElectrophilic Attack"]; product [label="this compound\nDerivative", shape=ellipse, fillcolor="#34A853"];

// Edges start -> activation; activation -> cyclization; cyclization -> product; } DOT Caption: Intramolecular Friedel-Crafts Acylation.

Asymmetric Synthesis

For applications in drug development, the synthesis of single enantiomers of this compound derivatives is often crucial. Asymmetric synthesis aims to achieve this with high enantioselectivity.

Key Approaches:

  • Chiral Catalysts: The use of chiral catalysts in reactions like the Robinson annulation or transfer hydrogenation can induce asymmetry. For instance, proline-catalyzed Robinson annulations have been successfully employed.

  • Dynamic Kinetic Resolution (DKR): This powerful technique can be used to convert a racemic mixture into a single enantiomer of the product. Asymmetric transfer hydrogenation of racemic 2-substituted 1-tetralones using ruthenium catalysts is a notable example.

  • Catalytic C-C Bond Activation: Modern methods, such as the rhodium-catalyzed enantiospecific C-C activation of cyclopentanones, offer innovative ways to construct chiral tetralones with remote quaternary stereocenters.

Advantages:

  • Provides access to enantiomerically pure or enriched compounds.

  • Can lead to the development of more potent and selective drug candidates.

Limitations:

  • Chiral catalysts and reagents can be expensive.

  • Optimization of reaction conditions to achieve high enantioselectivity can be time-consuming.

// Nodes start [label="Achiral/Racemic\nStarting Material", shape=ellipse, fillcolor="#FBBC05"]; product [label="Enantiomerically Enriched\nthis compound", shape=ellipse, fillcolor="#34A853"];

// Edges start -> chiral_catalyst; start -> dkr; start -> cc_activation; chiral_catalyst -> product; dkr -> product; cc_activation -> product; } DOT Caption: Asymmetric Synthesis Strategies.

Quantitative Data Comparison

The following table summarizes typical reaction conditions and yields for the different synthetic routes, providing a quantitative basis for comparison.

Synthetic RouteCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Robinson Annulation Base (e.g., NaOMe)Methanol2324-44Varies
Intramolecular Friedel-Crafts Acylation Lewis Acid (e.g., AlCl₃)DCM0 - rt1-470-95
Asymmetric Transfer Hydrogenation (DKR) Oxo-tethered Ru catalystFormic acid/Triethylamine2824up to 99
Rh-Catalyzed C-C Activation [Rh(cod)₂]BF₄ / LigandToluene1302460-90

Experimental Protocols

Detailed experimental procedures are critical for the successful implementation of any synthetic route. Below are representative protocols for the key methods discussed.

General Procedure for Robinson Annulation

To a solution of the starting ketone (1.0 eq) in a suitable solvent such as methanol or ethanol, a base (e.g., sodium methoxide, 1.1 eq) is added at room temperature. Methyl vinyl ketone (1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Intramolecular Friedel-Crafts Acylation

To a solution of the γ-arylbutyryl chloride (1.0 eq) in a dry, inert solvent such as dichloromethane at 0 °C, a Lewis acid (e.g., aluminum chloride, 1.2 eq) is added portion-wise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature until completion (monitored by TLC). The reaction is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography.

General Procedure for Asymmetric Transfer Hydrogenation via DKR

A mixture of the racemic 2-substituted-1-tetralone (1.0 eq) and the chiral oxo-tethered ruthenium catalyst (0.01-0.05 eq) is dissolved in a mixture of formic acid and triethylamine (as the hydrogen source). The reaction is stirred at the specified temperature for the required time. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the enantiomerically enriched alcohol, which can then be oxidized to the corresponding tetralone.

Conclusion

The synthesis of functionalized this compound derivatives can be achieved through a variety of methods, each with its own set of advantages and limitations. The Robinson annulation and intramolecular Friedel-Crafts acylation represent robust and classical approaches suitable for many applications. For the synthesis of chiral compounds, which is of paramount importance in drug discovery, asymmetric methods such as catalytic transfer hydrogenation with dynamic kinetic resolution and modern C-C bond activation strategies offer superior control over stereochemistry. The selection of the optimal synthetic route will depend on the specific target molecule, the desired level of stereochemical purity, and the overall synthetic strategy. This guide provides the foundational information to make an informed decision for the efficient and effective synthesis of these important compounds.

References

Stability Under Pressure: A Comparative Analysis of 2-Methyl-1-tetralone in Diverse Reaction Environments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of chemical entities is paramount for ensuring the safety, efficacy, and shelf-life of pharmaceutical products. This guide provides a comprehensive evaluation of the stability of 2-Methyl-1-tetralone under various stress conditions, offering a comparative analysis with structurally related alternatives, 1-Tetralone and 1-Indanone. The data presented herein, based on established forced degradation methodologies, aims to inform on potential degradation pathways and guide formulation development.

In the landscape of pharmaceutical synthesis, this compound serves as a key building block. Its stability profile directly impacts the purity and quality of active pharmaceutical ingredients (APIs). Forced degradation studies, which intentionally stress a compound under more severe conditions than it would typically encounter, are crucial for identifying potential degradation products and understanding its degradation pathways.[1][2]

Comparative Stability Analysis

To provide a clear comparison of the stability of this compound against its common alternatives, a hypothetical dataset has been generated based on the known reactivity of α,β-unsaturated ketones and related cyclic ketones under various stress conditions. This data is intended to be illustrative and provide a framework for a typical stability profile.

ConditionStressorThis compound (% Degradation)1-Tetralone (% Degradation)1-Indanone (% Degradation)
Acidic 0.1 M HCl, 80°C, 24h12.510.28.5
Basic 0.1 M NaOH, 60°C, 8h18.715.313.1
Oxidative 3% H₂O₂, RT, 24h25.422.119.8
Thermal 105°C, 48h8.26.55.1
Photolytic UV light (254 nm), 24h6.85.54.2

Note: The data presented in this table is a hypothetical model for illustrative purposes and is based on the expected reactivity of the compounds. Actual experimental results may vary.

Insights into Degradation Pathways

The structural features of this compound, particularly the presence of a ketone functional group and an adjacent methyl group on a fused ring system, influence its reactivity under stress.

Acidic and Basic Hydrolysis: Under acidic and basic conditions, the enolizable ketone is susceptible to reactions such as aldol condensation or other rearrangement pathways. The presence of the methyl group at the α-position in this compound can influence the rate and type of degradation compared to the unsubstituted 1-Tetralone.

Oxidative Degradation: The primary site of oxidative attack is often the benzylic position and the α-carbon to the ketone. The use of hydrogen peroxide can lead to the formation of various oxidized species.[3]

Thermal and Photolytic Degradation: Thermal stress can induce decomposition, while photolytic degradation of aromatic ketones can proceed through various photochemical reactions.[4][5]

Experimental Protocols for Stress Testing

The following are detailed methodologies for conducting forced degradation studies on this compound and its alternatives. These protocols are based on established guidelines for stress testing of pharmaceutical substances.

General Sample Preparation

A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution is used for all stress conditions. A similar procedure is followed for the alternative compounds.

Acidic Degradation
  • Procedure: To 1 mL of the stock solution, 1 mL of 0.1 M hydrochloric acid is added. The mixture is heated in a water bath at 80°C for 24 hours.

  • Neutralization: After the specified time, the solution is cooled to room temperature and neutralized with an equivalent amount of 0.1 M sodium hydroxide.

  • Analysis: The sample is diluted with the mobile phase to a suitable concentration for HPLC analysis.

Basic Degradation
  • Procedure: To 1 mL of the stock solution, 1 mL of 0.1 M sodium hydroxide is added. The mixture is kept at 60°C for 8 hours.

  • Neutralization: The solution is cooled and neutralized with 0.1 M hydrochloric acid.

  • Analysis: The sample is diluted for HPLC analysis.

Oxidative Degradation
  • Procedure: To 1 mL of the stock solution, 1 mL of 3% hydrogen peroxide is added. The solution is kept at room temperature for 24 hours, protected from light.

  • Analysis: The sample is directly diluted for HPLC analysis.

Thermal Degradation
  • Procedure: A solid sample of this compound is placed in a controlled temperature oven at 105°C for 48 hours.

  • Sample Preparation for Analysis: After exposure, a known weight of the solid is dissolved in the solvent to prepare a solution of known concentration for HPLC analysis.

Photolytic Degradation
  • Procedure: A solution of this compound in a quartz cuvette is exposed to UV light at a wavelength of 254 nm for 24 hours in a photostability chamber. A control sample is kept in the dark under the same conditions.

  • Analysis: The sample is directly analyzed by HPLC.

HPLC Analysis

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A typical method would involve:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a suitable buffer like phosphate or acetate).

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance.

  • Quantification: The percentage degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed standard.

Visualizing the Process and Pathways

To better understand the experimental workflow and potential degradation pathways, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acidic (0.1M HCl, 80°C) Stock->Acid Base Basic (0.1M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Thermal Thermal (105°C) Stock->Thermal Photo Photolytic (UV 254nm) Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data Degradation_Pathways cluster_acid_base Acidic/Basic Hydrolysis cluster_oxidative Oxidative Degradation cluster_thermal_photo Thermal/Photolytic Degradation MT This compound Enol Enol Intermediate MT->Enol Tautomerization Oxidized Oxidized Products (e.g., hydroxylated, ring-opened) MT->Oxidized H2O2 Decomposition Decomposition Products MT->Decomposition Heat/UV Aldol Aldol Condensation Products Enol->Aldol Stability_Comparison Compound Compound This compound 1-Tetralone 1-Indanone Stability Relative Stability Less Stable Moderately Stable More Stable Compound:s->Stability:n

References

Safety Operating Guide

Proper Disposal of 2-Methyl-1-tetralone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Methyl-1-tetralone (CAS No. 1590-08-5), a combustible liquid and known irritant.[1][2] Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous chemical that can cause skin, eye, and respiratory irritation.[1][3] Before handling, it is imperative to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection. Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.

In case of exposure:

  • Skin Contact: Wash the affected area immediately with plenty of soap and water. If skin irritation occurs, seek medical attention. Contaminated clothing should be removed and washed before reuse.

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing.

  • Inhalation: Move the individual to fresh air and ensure they are in a comfortable position for breathing. If the person feels unwell, contact a poison center or physician.

Logistical and Operational Disposal Plan

Proper disposal of this compound requires a systematic approach to waste management, from accumulation to final disposal. Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Identification and Classification

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. This compound, as a ketone, is typically classified as an ignitable hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.

Step 2: Waste Collection and Storage
  • Container: Use a designated, compatible, and properly sealed hazardous waste container. The container must be in good condition, free from leaks or cracks. It is permissible to reuse empty reagent bottles for waste collection, provided they are clean and compatible with the waste.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the chemical name "this compound".

  • Segregation: Store the waste container in a designated satellite accumulation area near the point of generation. Ensure it is segregated from incompatible materials, such as strong oxidizing agents.

Step 3: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal. All necessary waste disposal forms must be completed as required by your institution and local regulations.

Step 4: Disposal of Empty Containers

Empty containers that held this compound must also be managed properly to ensure they are free of chemical residues.

  • Triple Rinsing: Triple rinse the empty container with a suitable solvent such as acetone or ethanol.

    • Add a small amount of the solvent to the container, ensuring all interior surfaces are wetted.

    • Pour the rinsate into the designated hazardous waste container.

    • Repeat this rinsing process two more times.

  • Drying: Allow the rinsed container to air dry completely in a fume hood.

  • Final Disposal: Once thoroughly dried and with the original label defaced, the container can typically be disposed of as non-hazardous waste.

Quantitative Data for Ketone-Based Hazardous Waste

ParameterGuidelineSource
Classification Ignitable Hazardous Waste
Storage Container Compatible, sealed, and in good condition
Container Labeling "Hazardous Waste" and chemical name
Empty Container Rinse Triple rinse with a suitable solvent

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

Figure 1. This compound Disposal Workflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Is the Original Container Empty? start->empty_container classify Classify as Hazardous Waste (Ignitable Ketone) ppe->classify collect Collect in a Labeled, Compatible, Sealed Container classify->collect storage Store in Designated Satellite Accumulation Area collect->storage contact_ehs Contact EHS or Licensed Waste Contractor for Pickup storage->contact_ehs documentation Complete All Necessary Waste Disposal Forms contact_ehs->documentation pickup Waste Picked Up by Authorized Personnel documentation->pickup empty_container->collect No triple_rinse Triple Rinse with Suitable Solvent (e.g., Acetone) empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate air_dry Air Dry Container in Fume Hood triple_rinse->air_dry collect_rinsate->collect dispose_container Dispose of Dry Container as Non-Hazardous Waste (Deface Original Label) air_dry->dispose_container

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methyl-1-tetralone

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans for the handling and disposal of 2-Methyl-1-tetralone, ensuring the protection of laboratory personnel and the integrity of research.

For researchers and scientists in the field of drug development, the safe handling of chemical reagents is paramount. This guide provides detailed procedural instructions for the use of this compound, a common intermediate in organic synthesis. Adherence to these protocols is crucial for minimizing exposure risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE): A Multi-faceted Defense

When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact with skin, eyes, and the respiratory system. This compound is classified as a skin, eye, and respiratory irritant[1]. The following table summarizes the recommended PPE for various laboratory operations involving this chemical.

OperationEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Safety glasses with side shieldsNitrile or Neoprene glovesNot generally required if handled in a certified chemical fume hoodStandard laboratory coat
High-Volume Handling or potential for splashing Chemical splash goggles or a face shieldButyl rubber or Viton® glovesAir-purifying respirator with organic vapor cartridgesChemical-resistant apron over a laboratory coat
Spill Cleanup Chemical splash goggles and a face shieldButyl rubber or Viton® glovesAir-purifying respirator with organic vapor cartridges and P100 particulate filters or a supplied-air respirator for large spillsChemical-resistant suit or coveralls

Operational Plan: From Receipt to Disposal

A systematic approach to the handling of this compound minimizes the risk of accidental exposure and environmental contamination.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[3].

  • Keep the container tightly closed when not in use.

2. Handling:

  • All handling of this compound should be conducted in a properly functioning chemical fume hood.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Use the appropriate PPE as outlined in the table above.

  • Wash hands thoroughly after handling.

3. Spill Cleanup:

  • For small spills (less than 100 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

    • Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • For large spills (greater than 100 mL):

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety (EHS) department.

    • Prevent the spill from entering drains or waterways.

4. Disposal:

  • All waste containing this compound must be disposed of as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal[3][4]. Do not dispose of it down the drain.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

A Preparation B Don PPE A->B C Conduct Experiment in Fume Hood B->C G Spill? C->G D Decontamination E Doff PPE D->E F Waste Disposal E->F G->D No H Follow Spill Protocol G->H Yes H->D

Caption: Logical workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-tetralone
Reactant of Route 2
2-Methyl-1-tetralone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.